Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(9(2)18-13(12)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONDAWSQJWZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351237 | |
| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-37-6 | |
| Record name | 2-Amino-3-carboethoxy-5-methyl-4-phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, with the CAS number 4815-38-7, is a substituted aminothiophene derivative of significant interest in medicinal chemistry and materials science. Its structural features, particularly the presence of the 2-aminothiophene core, make it a valuable scaffold for the synthesis of various heterocyclic compounds with diverse biological activities. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological activities, with a focus on its interaction with the prostaglandin E2 receptor EP2 subtype.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 4815-38-7 |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-4-methyl-5-phenyl-thiophene-3-carboxylic acid ethyl ester, 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-phenyl-, ethyl ester |
| Appearance | Solid |
| Purity | >98% (HPLC)[1] |
Hazard Information: This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Synthesis
The primary method for the synthesis of this compound is the Gewald aminothiophene synthesis . This versatile one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis
This protocol outlines a typical procedure for the synthesis of the title compound.
Materials:
-
Phenylacetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base, e.g., diethylamine, triethylamine)
-
Ethanol (or another suitable solvent, e.g., methanol, DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of phenylacetone, ethyl cyanoacetate, and elemental sulfur in a minimal amount of ethanol.
-
To this stirred mixture, add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 78°C for ethanol) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Spectral Data
| Spectroscopic Technique | Expected/Reported Data for Similar Compounds |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group, aromatic protons of the phenyl group, and a broad singlet for the amino group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiophene ring, carbons of the phenyl ring, the methyl carbon, and the carbons of the ethyl group. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1660-1680 cm⁻¹), and C-S stretching of the thiophene ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (261.34 g/mol ). |
Biological Activity and Signaling Pathways
This compound has been identified as a potential modulator of biological systems, with research pointing towards its interaction with G-protein coupled receptors (GPCRs).
Prostaglandin E2 Receptor EP2 Subtype Targeting
This compound has been reported to target the human prostaglandin E2 receptor EP2 subtype.[2][3][4] Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, immune response, and cancer. PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor is coupled to the Gs alpha subunit of the G protein complex.
Signaling Pathway:
-
Binding: An agonist (like PGE2) or a modulator (like the title compound) binds to the EP2 receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.
-
Adenylate Cyclase Activation: The activated Gs alpha subunit then binds to and activates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to a cellular response. In the context of the immune system, this pathway is known to be involved in the regulation of T-cell differentiation and cytokine production.[5][6]
Potential Therapeutic Applications
The 2-aminothiophene scaffold is present in numerous compounds with demonstrated biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The structural features of aminothiophenes make them promising candidates for the development of new antibacterial and antifungal drugs.
-
Anticancer Agents: Many thiophene-containing compounds have shown cytotoxic activity against various cancer cell lines. The modulation of the PGE2 pathway, which is often dysregulated in cancer, presents a potential mechanism for the anticancer effects of compounds targeting the EP2 receptor.
-
Anti-inflammatory Agents: Given the central role of PGE2 in inflammation, compounds that modulate its signaling pathways are of great interest for the development of novel anti-inflammatory drugs.
Conclusion
This compound is a synthetically accessible and versatile building block for the development of novel compounds with potential therapeutic applications. Its activity as a modulator of the prostaglandin E2 receptor EP2 subtype highlights a specific area for further investigation, particularly in the fields of oncology and immunology. The detailed synthetic protocol and understanding of its biological context provided in this guide are intended to facilitate further research and development efforts centered on this promising chemical entity.
References
- 1. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE | 4815-38-7 | MOLNOVA [molnova.com]
- 2. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE [cymitquimica.com]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's synthesis, characterization, and known biological activities, presenting data in a structured and accessible format.
Core Compound Properties
This compound is a substituted thiophene derivative with the chemical formula C₁₄H₁₅NO₂S. Its structure, featuring an amino group and an ethyl carboxylate moiety on a thiophene ring, makes it a versatile scaffold in medicinal chemistry.
Physical and Chemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S | |
| Molecular Weight | 261.34 g/mol | |
| CAS Number | 4815-38-7 | |
| Appearance | Solid | |
| Purity | >98% (HPLC) | |
| SMILES | CCOC(=O)c1c(N)sc(-c2ccccc2)c1C | |
| InChI | InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 |
Spectral Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, multiplets for the phenyl group protons, and a broad singlet for the amino group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiophene and phenyl rings, and the carbons of the ethyl and methyl groups. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1660-1700 cm⁻¹), C-N stretching, and vibrations associated with the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Experimental Protocols
The primary method for the synthesis of 2-aminothiophenes, including the title compound, is the Gewald reaction. This multicomponent reaction offers a straightforward approach to constructing the thiophene ring.
Synthesis via Gewald Reaction
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
Materials:
-
Phenylacetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base (e.g., diethylamine)
-
Ethanol (solvent)
Procedure:
-
To a solution of phenylacetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Slowly add morpholine (catalytic amount) to the stirred mixture.
-
The reaction mixture is then heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Caption: Workflow for the Gewald synthesis of the title compound.
Characterization Methods
The synthesized compound is characterized using the following analytical techniques:
-
Melting Point: Determined using a standard melting point apparatus.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.
-
Spectroscopy: As detailed in section 1.2, ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are used for structural elucidation.
Biological Activity and Signaling Pathways
This compound has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.
Prostaglandin E2 Receptor EP2 Subtype Targeting
Research has indicated that this compound targets the human prostaglandin E2 receptor EP2 subtype. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand prostaglandin E2 (PGE2), initiates a signaling cascade.
The binding of an agonist, such as PGE2 or a synthetic modulator like the title compound, to the EP2 receptor leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Caption: Simplified EP2 receptor signaling pathway.
Anticancer and Antimicrobial Potential
The thiophene scaffold is present in numerous compounds with demonstrated biological activity. Derivatives of 2-aminothiophene have shown promise as anticancer and antimicrobial agents. The proposed mechanisms often involve the inhibition of critical enzymes or interference with cellular processes like cell division. For instance, some thiophene derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Their antimicrobial action may stem from the disruption of microbial cell wall synthesis or other essential metabolic pathways. Further research is necessary to fully elucidate the specific mechanisms of action for this compound.
Conclusion
This compound is a synthetically accessible compound with significant potential in drug discovery. Its activity as a modulator of the EP2 receptor and its promising anticancer and antimicrobial properties make it a valuable subject for further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and related thiophene derivatives.
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure elucidation of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. Due to the limited availability of direct experimental data for this specific isomer in public databases, this guide presents a projected synthesis route and predicted spectroscopic data based on established chemical principles and analysis of closely related analogues.
Molecular Structure and Properties
This compound is a polysubstituted thiophene derivative. The core structure consists of a five-membered thiophene ring containing a sulfur atom. This ring is substituted with an amino group at position 2, an ethyl carboxylate group at position 3, a phenyl group at position 4, and a methyl group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(S1)C)C2=CC=CC=C2)N |
| InChI Key | FXPVOLWQNNGFHA-UHFFFAOYSA-N |
Synthesis Methodology: The Gewald Reaction
The most probable and versatile synthetic route for obtaining this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
To synthesize the target molecule with the specified substitution pattern (phenyl at C4 and methyl at C5), the required starting materials would be phenylacetone, ethyl cyanoacetate, and elemental sulfur. A base such as morpholine, piperidine, or a tertiary amine is typically used as a catalyst.
Proposed Experimental Protocol
-
Reaction Setup: To a stirred solution of phenylacetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a suitable base (e.g., morpholine, 0.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 50-80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with cold ethanol or water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Synthesis Pathway Diagram
Caption: Proposed Gewald reaction synthesis pathway.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ | Typical range for an ethyl ester triplet. |
| ~2.40 | Singlet | 3H | Thiophene-CH₃ | Methyl group on an aromatic ring. |
| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ | Typical range for an ethyl ester quartet. |
| ~5.90 | Broad Singlet | 2H | -NH₂ | Amino protons, often broad and exchangeable with D₂O. |
| ~7.20-7.40 | Multiplet | 5H | Phenyl-H | Aromatic protons of the phenyl group. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~14.5 | -O-CH₂-CH₃ | Aliphatic carbon of the ethyl group. |
| ~15.0 | Thiophene-CH₃ | Aliphatic carbon of the methyl group on the thiophene ring. |
| ~60.0 | -O-CH₂ -CH₃ | Aliphatic carbon of the ethyl group attached to oxygen. |
| ~105.0 | C 3-COOEt | Thiophene ring carbon attached to the ester group. |
| ~127.0-129.0 | Phenyl C H | Aromatic carbons of the phenyl group. |
| ~135.0 | Phenyl C -Thiophene | Quaternary carbon of the phenyl group attached to the thiophene ring. |
| ~140.0 | C 4-Ph | Thiophene ring carbon attached to the phenyl group. |
| ~145.0 | C 5-CH₃ | Thiophene ring carbon attached to the methyl group. |
| ~160.0 | C 2-NH₂ | Thiophene ring carbon attached to the amino group. |
| ~168.0 | C =O | Carbonyl carbon of the ester group. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450-3300 | N-H (Amino) | Stretching (asymmetric and symmetric) |
| 3050-3000 | C-H (Aromatic) | Stretching |
| 2980-2850 | C-H (Aliphatic) | Stretching |
| ~1680 | C=O (Ester) | Stretching |
| ~1600 | N-H | Bending |
| 1580-1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~700 | C-S | Stretching |
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 261 | [M]⁺ (Molecular Ion) |
| 216 | [M - OEt]⁺ |
| 188 | [M - COOEt]⁺ |
Experimental Workflow for Structure Elucidation
The following diagram outlines a typical workflow for the synthesis and structural confirmation of a novel organic compound like this compound.
Spectroscopic Data Unavailable for Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data for ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. While spectroscopic information for constitutional isomers and related derivatives is accessible, the precise data for the requested compound remains elusive. This technical guide will, therefore, outline the general synthetic methodology for this class of compounds and present the available NMR data for its close isomer, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, to provide an approximate reference for researchers.
Synthesis of 2-Aminothiophene-3-carboxylates
The synthesis of this compound and its isomers is typically achieved through the Gewald multicomponent reaction. This one-pot synthesis is a widely used and efficient method for the preparation of polysubstituted 2-aminothiophenes.
General Experimental Protocol: Gewald Reaction
The synthesis involves the condensation of an α-methylene ketone (in this case, phenylacetone to yield the 4-phenyl-5-methyl isomer, or 1-phenylpropan-2-one for the target 5-phenyl-4-methyl isomer), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Materials:
-
Appropriate ketone (e.g., 1-phenylpropan-2-one)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Basic catalyst (e.g., morpholine, triethylamine, or diethylamine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
A mixture of the ketone, ethyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent.
-
The basic catalyst is added to the reaction mixture, often portion-wise, while maintaining a specific temperature (typically between room temperature and 50°C).
-
The reaction is stirred for a period ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol.
The logical workflow for the Gewald synthesis is depicted in the following diagram:
Caption: Workflow of the Gewald synthesis for 2-aminothiophenes.
NMR Data for the Isomer: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
While the specific NMR data for the target compound is not available, the data for its isomer, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, can serve as a useful reference point for the expected chemical shifts and signal patterns.
¹H NMR Data (Solvent: DMSO-d₆, Frequency: 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | m | 5H | Phenyl-H |
| 7.38 | s | 2H | NH₂ |
| 4.11 | q | 2H | OCH₂ |
| 2.58 | s | 3H | CH₃ (thiophene) |
| 1.22 | t | 3H | OCH₂CH₃ |
¹³C NMR Data (Solvent and Frequency not specified)
| Chemical Shift (δ) ppm |
| 166.46 |
| 166.18 |
| 162.83 |
| 148.0 |
| 147.89 |
| 108.47 |
| 60.38 |
| 51.02 |
| 16.0 |
| 14.35 |
Note: The provided ¹³C NMR data for the isomer appears to be a list of chemical shifts without specific assignments to the carbon atoms of the molecule.
Molecular Structure
The chemical structure of the target compound, this compound, is presented below with atom numbering for potential future NMR signal assignment.
An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a thiophene derivative of interest in medicinal chemistry. This document details the expected vibrational modes in Infrared (IR) spectroscopy and the predicted fragmentation patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring high-quality spectral data and logical workflows for analysis are also presented.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₁₄H₁₅NO₂S, Molecular Weight: 261.34 g/mol ) possesses several key functional groups that give rise to a characteristic spectroscopic signature. The analysis of its IR and mass spectra is fundamental for structural elucidation, purity assessment, and quality control in synthetic and drug development workflows.
Key Functional Groups:
-
Amino group (-NH₂)
-
Ester group (-COOC₂H₅)
-
Thiophene ring (a sulfur-containing aromatic heterocycle)
-
Phenyl group (-C₆H₅)
-
Methyl group (-CH₃)
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3450 - 3300 | Medium - Strong |
| Aromatic C-H (Phenyl) | C-H Stretching | 3100 - 3000 | Medium - Weak |
| Aliphatic C-H (Ethyl, Methyl) | C-H Stretching | 2980 - 2850 | Medium |
| Ester Carbonyl (C=O) | C=O Stretching | 1710 - 1670 | Strong |
| Aromatic C=C (Phenyl, Thiophene) | C=C Stretching | 1610 - 1450 | Medium - Strong |
| Amino (-NH₂) | N-H Bending | 1640 - 1560 | Medium |
| Ester C-O | C-O Stretching | 1300 - 1200 | Strong |
| Thiophene Ring | C-S Stretching | 790 - 690 | Medium - Weak |
This protocol provides a generalized methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.[5]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Oven and desiccator
-
Analytical balance
-
Potassium bromide (KBr), spectroscopy grade
-
The sample: this compound
Procedure:
-
Preparation of KBr: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to eliminate any adsorbed water, which can cause significant interference in the spectrum. After drying, cool and store the KBr in a desiccator.[5]
-
Sample Grinding and Mixing: Weigh approximately 1-2 mg of the thiophene sample and 100-200 mg of the dried KBr. Transfer both to an agate mortar. Gently but thoroughly grind the mixture with the pestle until a fine, homogeneous powder is achieved. The particle size should be minimized to reduce scattering of the infrared radiation.[5]
-
Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.[5]
-
Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet should be thin and transparent.
-
Background Spectrum Acquisition: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This spectrum will account for atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts.[5]
-
Sample Spectrum Acquisition: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path.
-
Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[5]
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at m/z = 261.
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this molecule are expected to involve the loss of the ethyl group, the ethoxy group, and cleavage of the ester functionality.
| Predicted m/z | Proposed Fragment Ion | Fragment Lost |
| 261 | [C₁₄H₁₅NO₂S]⁺ | (Molecular Ion) |
| 232 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |
| 216 | [M - OC₂H₅]⁺ | Ethoxy radical (•OC₂H₅) |
| 188 | [M - COOC₂H₅]⁺ | Carboethoxy radical (•COOC₂H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This protocol outlines a general procedure for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Microsyringe
-
The sample: this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
GC: Set the injector temperature (e.g., 250°C), column temperature program (e.g., start at 100°C, ramp to 280°C at 10°C/min), and carrier gas (Helium) flow rate.
-
MS: Set the ion source temperature (e.g., 230°C), and electron energy (typically 70 eV for EI). Set the mass analyzer to scan a suitable range (e.g., m/z 40-500).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.
-
Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source. The mass spectrometer will record the mass spectra of the eluting components.
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Predicted mass spectrometry fragmentation pathway.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2-aminothiophene derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. This document details the synthesis, crystallographic analysis, and biological significance of these molecules, with a focus on practical experimental protocols and data interpretation.
Introduction
2-Aminothiophene derivatives are a versatile class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their synthetic accessibility, primarily through the Gewald reaction, and their ability to mimic phenyl groups make them attractive moieties in drug design. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A notable application of 2-aminothiophene derivatives is their role as allosteric modulators of G protein-coupled receptors (GPCRs), such as the human A1 adenosine receptor, which is a key target for the treatment of various cardiovascular and neurological disorders.
Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced efficacy and selectivity. Single-crystal X-ray diffraction is the definitive technique for determining the precise spatial arrangement of atoms in a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and packing motifs. This guide will delve into the practical aspects of crystal structure analysis for this important class of compounds.
Data Presentation: Crystallographic Data of Representative 2-Aminothiophene Derivatives
The following tables summarize the key crystallographic data for two representative 2-aminothiophene derivatives: (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (1 ) and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (2 ).[1]
Table 1: Crystal Data and Structure Refinement for Compounds 1 and 2 [1]
| Parameter | Compound 1 | Compound 2 |
| Empirical Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS |
| Formula Weight | 257.35 | 265.76 |
| Temperature (K) | 293(2) | 130(1) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 9.2080(4) | 10.6092(8) |
| b (Å) | 14.0485(7) | 10.8355(8) |
| c (Å) | 10.3826(6) | 11.1346(9) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.643(6) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1342.53(12) | 1264.49(17) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.273 | 1.396 |
| Absorption Coefficient (mm⁻¹) | 0.244 | 0.438 |
| F(000) | 544 | 552 |
| Data Collection | ||
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 3.29 to 28.18 | 4.21 to 28.25 |
| Index ranges | -11≤h≤11, -7≤k≤17, -8≤l≤13 | -13≤h≤13, -13≤k≤13, -14≤l≤14 |
| Reflections collected | 3556 | 13184 |
| Independent reflections | 1984 [R(int) = 0.0210] | 2914 [R(int) = 0.0298] |
| Refinement | ||
| Refinement method | Full-matrix least-squares on F² | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1984 / 1 / 171 | 2914 / 0 / 164 |
| Goodness-of-fit on F² | 1.041 | 1.047 |
| Final R indices [I>2σ(I)] | R1 = 0.0371, wR2 = 0.0872 | R1 = 0.0351, wR2 = 0.0989 |
| R indices (all data) | R1 = 0.0454, wR2 = 0.0915 | R1 = 0.0362, wR2 = 0.0994 |
Experimental Protocols
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a multicomponent condensation reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. The general scheme involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.
Detailed Protocol for the Synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (1) (Adapted from generalized Gewald procedures):
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of morpholine (5 mmol) as a basic catalyst.
-
Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-aminothiophene derivative.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of a 2-aminothiophene derivative involves a series of steps, from growing suitable single crystals to refining the final structural model.
Detailed Protocol:
-
Crystal Growth:
-
Method: Slow evaporation is a common and effective method for growing single crystals of organic compounds.
-
Procedure: Dissolve a small amount of the purified 2-aminothiophene derivative in a minimal amount of a suitable solvent (e.g., 2-butanone, as was used for the example compounds) in a clean vial.[2] The solution should be saturated or near-saturated.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should begin to form.
-
-
Data Collection:
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoloop or a glass fiber.
-
Diffractometer: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: Cool the crystal to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and radiation damage. A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is designed to obtain a complete and redundant set of diffraction data.
-
-
Structure Solution and Refinement:
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell. Software such as SHELXT is commonly used for this step.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method. This process involves iteratively adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The refinement is typically performed using software like SHELXL. The quality of the final refined structure is assessed by the R-factors (R1 and wR2), with lower values indicating a better fit of the model to the data.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and crystal structure analysis of 2-aminothiophene derivatives.
A1 Adenosine Receptor Signaling Pathway
The 2-aminothiophene derivatives discussed in this guide have been identified as potential allosteric enhancers of the human A1 adenosine receptor. The A1 receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that leads to various physiological responses.
Caption: Simplified signaling pathway of the A1 adenosine receptor, a target for 2-aminothiophene derivatives.
Conclusion
The crystal structure analysis of 2-aminothiophene derivatives is a critical component in the drug discovery and development process. This guide has provided a comprehensive overview of the key aspects of this analysis, from the synthesis of the compounds to the detailed protocols for single-crystal X-ray diffraction. The provided data and visualizations serve as a valuable resource for researchers in the field. A thorough understanding of the three-dimensional structures of these molecules will continue to drive the design of novel and more effective therapeutic agents targeting a range of diseases. The interplay between synthetic chemistry, crystallography, and pharmacology is essential for the successful development of new medicines based on the 2-aminothiophene scaffold.
References
IUPAC name for C14H15NO2S thiophene compound
To provide an in-depth technical guide, the precise chemical structure of the C14H15NO2S thiophene compound is required. The molecular formula alone is insufficient to determine the specific IUPAC name, as numerous isomers with this formula can exist. The arrangement of the atoms and functional groups within the molecule dictates its chemical properties, biological activity, and, consequently, the relevant experimental data and signaling pathways.
For example, the thiophene ring can be substituted at different positions, the nitro and amino groups can be arranged in various ways on the phenyl ring, and the ethyl group can be attached to the nitrogen or elsewhere. Each of these structural variations results in a different compound with a unique IUPAC name and distinct characteristics.
To proceed with generating the requested technical guide, please provide a more specific identifier for the compound of interest, such as:
-
A chemical structure diagram
-
A CAS (Chemical Abstracts Service) number
-
A common or trade name
-
A more detailed structural description (e.g., specifying the substitution pattern on the thiophene and phenyl rings)
Once a specific compound is identified, a comprehensive search for relevant data can be conducted to generate the detailed technical guide as requested.
The Diverse Biological Landscape of Substituted 2-Aminothiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminothiophenes are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile synthetic accessibility, primarily through the Gewald reaction, and their ability to act as a privileged scaffold make them a cornerstone in the design of novel therapeutic agents.[2][3][4] The thiophene ring is often considered a bioisosteric replacement for a phenyl group, a feature that is frequently exploited in drug design.[5] These compounds exhibit a vast array of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, acting as selective inhibitors, modulators, and receptors.[1][2][6][7][8][9] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 2-aminothiophenes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Synthesis: The Gewald Reaction
The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[9][10][11]
Anticancer Activity
Substituted 2-aminothiophenes have emerged as a promising class of anticancer agents, demonstrating significant antitumor activity through various mechanisms of action.[6][12] These compounds have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases, and to induce apoptosis in cancer cells.[6][12][13]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Several 2-aminothiophene derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[12] By blocking the kinase activity, these compounds can disrupt downstream signaling pathways responsible for cell proliferation and survival. This inhibition can lead to cell cycle arrest and the induction of apoptosis, a form of programmed cell death, characterized by the activation of caspases and changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12]
Quantitative Data: Antiproliferative and Kinase Inhibitory Activity
| Compound ID/Reference | Target/Cell Line | Assay Type | Activity Measurement | Result | Citation |
| 5g | EGFR Kinase | Kinase Inhibition | IC50 | Two-digit nanomolar range | [12] |
| 7a | EGFR Kinase | Kinase Inhibition | IC50 | Two-digit nanomolar range | [12] |
| 5f-i, 7a | MDA-MB-468 (Breast Cancer) | Cell Proliferation | GI50 | Significant inhibition | [12] |
| 3 | Prostate Cancer Cells | Cell Cycle Analysis | - | G1 phase accumulation | [14] |
| 6CN14, 7CN09 | HeLa, PANC-1 | MTT Assay | % Proliferation Inhibition | Higher than Doxorubicin | [15] |
| Analogues 6, 32 | aPKC-dependent signaling | Cellular Assay | EC50 | Low nanomolar range | [13] |
Experimental Protocol: MTT Proliferation Assay
The antiproliferative activity of 2-aminothiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, PANC-1) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 25, and 50 µM) and a control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.[15]
-
Incubation: The plates are incubated for a defined period, typically 24 or 48 hours.[15]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The concentration that inhibits 50% of cell growth (IC50 or GI50) is determined from the dose-response curve.
Antimicrobial Activity
Substituted 2-aminothiophenes possess a broad spectrum of antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria as well as fungi.[7][8][9][16] Their mechanism can involve direct inhibition of microbial growth or acting as efflux pump inhibitors (EPIs), which restore the efficacy of existing antibiotics.[17]
Screening Workflow for Antimicrobial Agents
The discovery and evaluation of new antimicrobial 2-aminothiophenes typically follow a structured workflow, from synthesis to the determination of their minimum inhibitory concentration (MIC).
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound/Reference | Target Microorganism | Result (MIC in µg/mL or mM/mL) | Standard Drug Comparison | Citation |
| Compound 2c | B. subtilis, E. coli, P. vulgaris, S. aureus | High inhibitory effect | Compared to Ampicillin, Streptomycin | [7] |
| Compound 3a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Significant activity | Stronger than Ampicillin and Gentamicin | [8] |
| Compound 6b | Fungi | Promising activity | Compared to Amphotericin B | [8] |
| Compound 9 | Fungi | Promising activity | Compared to Amphotericin B | [8] |
| Compound 132 | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 mM/mL | - | [8] |
| 6-aminobenzothiophene 3ma | M. smegmatis | 0.78 µg/mL | - | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[7][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ampicillin) is also tested as a control.[7][8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Activity in Neurodegenerative Disorders
Thiophene derivatives, including 2-aminothiophenes, are being explored as potential therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[19][20] Their lipophilicity often facilitates penetration of the blood-brain barrier (BBB), a critical requirement for CNS-targeting drugs.[19] Their mechanisms include inhibiting protein aggregation (e.g., amyloid-β and tau), reducing oxidative stress, and modulating neurotransmitter function.[19][20] Some thiophene-based ligands have been developed specifically for visualizing protein deposits in tissue samples from Alzheimer's patients.[21]
Modulation of Receptors and Other Activities
Beyond direct cytotoxic or antimicrobial effects, 2-aminothiophenes are valuable as modulators of specific biological receptors.
-
GLP-1R Positive Allosteric Modulators (PAMs): Certain 2-aminothiophene derivatives have been identified as novel, small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R).[11][22] These compounds can enhance insulin secretion in the presence of GLP-1, making them promising candidates for the treatment of type 2 diabetes and obesity.[22] For instance, one analog showed a 2-fold increase in insulin secretion at 5 µM, and in vivo studies in mice demonstrated a 50% reduction in blood glucose levels after 60 minutes at a dose of 10 mg/kg.[22]
-
Adenosine A1 Receptor Allosteric Enhancers: The 2-aminothiophene scaffold is a key feature in compounds designed as allosteric enhancers for the adenosine A1 receptor, which has therapeutic potential in various conditions.[5][14]
-
Antileishmanial Activity: Several 2-aminothiophene derivatives have demonstrated potent activity against Leishmania amazonensis.[10] Studies have shown that these compounds can be more active than reference drugs like meglumine antimoniate, inducing apoptosis-like cell death in the parasites and modulating the host's immune response.[10]
Conclusion
The substituted 2-aminothiophene scaffold represents a remarkably versatile and privileged structure in modern drug discovery. Its synthetic tractability, primarily via the Gewald reaction, allows for extensive structural diversification, leading to compounds with a wide range of biological activities. From potent anticancer and antimicrobial agents to highly specific modulators of key physiological receptors, 2-aminothiophenes continue to be a fertile ground for the development of next-generation therapeutics. The data and protocols presented in this guide underscore the significant potential of this chemical class and provide a foundational resource for researchers dedicated to exploring its full therapeutic utility.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 15. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Gewald aminothiophene synthesis
An In-depth Technical Guide to the Gewald Aminothiophene Synthesis
Introduction
The Gewald reaction, first reported by Karl Gewald in 1961, is a versatile and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This one-pot synthesis involves the condensation of a carbonyl compound (such as a ketone or aldehyde) with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[3][4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, serving as a crucial intermediate for a wide array of bioactive compounds and functional materials.[5][6]
The significance of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[2][7] These factors contribute to its broad applicability in combinatorial chemistry and drug discovery.[6] The 2-aminothiophene core is a key pharmacophore found in numerous therapeutic agents, including anti-inflammatory drugs like Tinoridine, antipsychotics such as Olanzapine, and various kinase inhibitors.[5][8][9] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, substrate scope, and a workflow for its application in a research and development context.
Reaction Mechanism
The Gewald synthesis is a one-pot reaction that proceeds through three principal steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[10] The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, piperidine, or triethylamine).[1][11]
-
Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[10][11] This step forms a stable α,β-unsaturated nitrile intermediate.[10]
-
Sulfur Addition (Michael Addition) : Elemental sulfur (S₈) adds to the α-carbon of the unsaturated nitrile intermediate.[10][11] The amine base is thought to activate the sulfur ring, facilitating its nucleophilic attack by the enolate of the Knoevenagel adduct.[5][11]
-
Cyclization and Tautomerization : The resulting sulfur adduct undergoes an intramolecular cyclization.[3][10] The sulfur attacks the cyano group, forming a five-membered ring. This is followed by a rapid tautomerization to yield the final, stable aromatic 2-aminothiophene product.[3][10]
A comprehensive computational study using density functional theory (DFT) supports the Knoevenagel-Cope condensation as the initial step, followed by the opening of the elemental sulfur ring by the deprotonated condensation product.[11]
Experimental Protocols
Numerous variations of the Gewald protocol have been developed to improve yields, shorten reaction times, and enhance the reaction's green credentials. These include the use of microwave irradiation, solid-supported synthesis, and various catalysts in different solvent systems.[1][12][13]
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base in an organic solvent.[10]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine or triethylamine) (0.1-1.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of the carbonyl compound (1.0 equiv) and the active methylene nitrile (1.0 equiv) in the chosen solvent (e.g., ethanol), add the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (1.1 equiv) to the mixture in one portion.
-
Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude product with cold water and a minimal amount of cold ethanol or another suitable solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to afford the pure 2-aminothiophene.[12]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[13]
Procedure:
-
Combine the carbonyl compound (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and a catalytic amount of base (e.g., L-proline, 10 mol%) in a microwave-safe reaction vessel.[14]
-
Add a minimal amount of a high-boiling point solvent like DMF or use a solvent-free approach.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-30 minutes).
-
After cooling, work up the product as described in the conventional heating protocol.
Data Presentation: Substrate Scope and Yields
The Gewald reaction is compatible with a wide range of substrates. The choice of carbonyl compound, active methylene nitrile, and reaction conditions significantly influences the product yield.
Table 1: Effect of Catalyst and Conditions on a Model Reaction
Reaction: Cyclohexanone + Malononitrile + Sulfur → 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Piperidinium Borate (20) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [5] |
| 2 | L-Proline (10) | DMF | 60 | 3 h | 84 | [14] |
| 3 | None (Ultrasound) | Water | 70 | 0.5-1 h | 90 | [12] |
| 4 | Triethylamine | Water | Room Temp. | 4 h | 98 | [12] |
| 5 | NaOH (cat.) | Choline chloride/urea | 80 | 1 h | 88 | [12] |
Table 2: Representative Yields with Various Substrates
This table summarizes yields for the synthesis of various 2-aminothiophenes under optimized conditions reported in the literature.
| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Conditions | Yield (%) | Reference |
| Cyclopentanone | Malononitrile | L-Proline | DMF, 60°C, 3h | 81 | [14] |
| Acetone | Malononitrile | Triethylamine | Water, RT, 5h | 75 | [12] |
| 4-Methylcyclohexanone | Malononitrile | Piperidinium Borate | EtOH/H₂O, 100°C, 25min | 94 | [5] |
| Butan-2-one | Malononitrile | Piperidinium Borate | EtOH/H₂O, 100°C, 30min | 90 | [5] |
| Cyclohexanone | Ethyl Cyanoacetate | L-Proline | DMF, 60°C, 12h | 72 | [14] |
| Acetophenone | Malononitrile | Morpholine | EtOH, Reflux | 65-75 | [1][15] |
| Propiophenone | Ethyl Cyanoacetate | Piperidinium Borate | EtOH/H₂O, 100°C, 1.5h | 82 | [5] |
Generally, cyclic ketones like cyclohexanone tend to provide higher yields compared to some acyclic or sterically hindered ketones.[14] Malononitrile is often more reactive than ethyl cyanoacetate.[14] The development of green methodologies using water as a solvent or deep eutectic solvents has shown excellent yields, often at room temperature.[12]
Conclusion
The Gewald aminothiophene synthesis remains a cornerstone of heterocyclic chemistry, offering a powerful and convergent route to highly functionalized 2-aminothiophenes. Its tolerance of diverse functional groups, operational simplicity, and adaptability to modern synthetic techniques like microwave heating and green chemistry principles ensure its continued relevance. For researchers in drug discovery and materials science, the Gewald reaction provides an indispensable tool for generating molecular diversity and accessing novel chemical entities with significant therapeutic and technological potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The document details its discovery and historical context within the framework of the Gewald reaction, provides detailed experimental protocols for its synthesis, and presents its physicochemical and spectral data in a structured format. Furthermore, it explores the potential biological significance of this compound, with a focus on its interaction with the prostaglandin E2 receptor EP2 subtype signaling pathway, a pathway implicated in inflammation and various diseases. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the Gewald reaction , a versatile and widely used method for the synthesis of 2-aminothiophenes. First reported by Karl Gewald in 1966, this one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.
The Gewald reaction's simplicity, use of readily available starting materials, and the ability to introduce a variety of substituents onto the thiophene ring have made it a cornerstone in heterocyclic chemistry. This compound is a specific example of a compound synthesized using this methodology, where phenylacetone serves as the ketone component and ethyl cyanoacetate provides the ester and nitrile functionalities. The development of the Gewald reaction opened up access to a vast library of polysubstituted 2-aminothiophenes, which have since been explored for their diverse biological activities.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 4815-38-7 |
| Appearance | Solid |
| IUPAC Name | This compound |
Table 2: Spectral Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.36-7.24 (m, 5H, Ar-H), 4.20 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.19 (t, 3H, OCH₂CH₃). (Data is for a closely related compound, Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and is representative)[2] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 167.2, 160.3, 143.3, 128.5, 126.9, 126.7, 104.2, 60.6, 17.9, 14.2. (Data is for a closely related compound and is representative)[2] |
| IR (KBr) | ν (cm⁻¹): 3460-3320 (N-H stretching), 2980-2940 (C-H stretching), 1660-1680 (C=O stretching, ester). (Characteristic ranges for similar 2-aminothiophene-3-carboxylates)[3] |
| Mass Spectrum (MS) | m/z: 261 (M⁺). (Calculated from molecular formula) |
Experimental Protocols
The primary method for the synthesis of this compound is the Gewald reaction. Below is a detailed experimental protocol adapted from established procedures for similar 2-aminothiophenes.[3][4]
Synthesis of this compound via the Gewald Reaction
Materials:
-
Phenylacetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine or piperidine)
-
Ethanol or Methanol (solvent)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylacetone, ethyl cyanoacetate, and elemental sulfur in ethanol (e.g., 10 mmol of each in 50 mL of ethanol).
-
To this stirred suspension, slowly add a catalytic amount of morpholine (e.g., 20 mol%).
-
Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dry the purified product under vacuum to obtain this compound as a solid.
Logical Relationships and Workflows
Gewald Reaction Workflow
The synthesis of this compound follows a well-defined workflow based on the Gewald reaction.
References
An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. As a member of the 2-aminothiophene class of compounds, it serves as a versatile scaffold for the synthesis of various biologically active molecules. The inherent reactivity of the thiophene ring, coupled with the diverse functionalities of its substituents, contributes to a wide spectrum of potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, these same structural features necessitate a thorough understanding of the compound's safety profile and potential hazards. This technical guide provides a comprehensive overview of the known safety data, toxicological considerations, and handling protocols for this compound and related 2-aminothiophene derivatives. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to work with this compound class safely and effectively. This document delves into the synthesis, reactivity, and toxicological assessment, emphasizing the causality behind experimental choices and providing self-validating protocols for risk mitigation.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol .[1] Its structure features a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom.[2] The ring is substituted with an amino group at the 2-position, an ethyl carboxylate group at the 3-position, a phenyl group at the 4-position, and a methyl group at the 5-position.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 4815-38-7 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [3] |
Synthesis and Chemical Reactivity
The most common and efficient method for the synthesis of this compound is the Gewald aminothiophene synthesis . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry due to its versatility and atom economy.[4][5]
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[4] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring.[4][6]
References
- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. Due to the limited availability of precise quantitative solubility data in public literature for this specific compound, this guide presents available information for a closely related analog, details established experimental protocols for solubility determination, and offers a visual workflow to support laboratory investigations.
Introduction
This compound is a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable physicochemical properties.[1][2] Understanding the solubility of this compound in various solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and material development.
Data Presentation: Solubility of a Structural Analog
| Solvent | Concentration (mg/mL) | Notes |
| Dimethylformamide (DMF) | 30 | Data for a structural analog. |
| Dimethyl sulfoxide (DMSO) | 30 | Data for a structural analog. |
| Ethanol | 20 | Data for a structural analog. |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 | Data for a structural analog. |
Disclaimer: The data presented above is for the structural analog ethyl 2-amino-4-phenylthiophene-3-carboxylate and should be used as an estimation for this compound. Experimental verification for the target compound is highly recommended.
Experimental Protocols: Thermodynamic Solubility Determination
For researchers requiring precise solubility data, the following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a solid compound like this compound in various solvents. The equilibrium shake-flask method is a standard approach.
Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water)
-
Glass vials with screw caps
-
Thermostatic orbital shaker or incubator
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient time to reach equilibrium, which is typically 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time for the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: If necessary, accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Measure the concentration of the dissolved compound in the diluted filtrate using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and any dilution factors. The result is typically expressed in units such as mg/mL, g/100g of solvent, or mole fraction.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Methodological & Application
Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate via Gewald Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative, utilizing the versatile Gewald multicomponent reaction.
Introduction
The Gewald reaction is a one-pot synthesis that provides efficient access to highly substituted 2-aminothiophenes.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2][3] This protocol focuses on the synthesis of this compound, a compound with potential applications in the development of novel therapeutic agents.
Reaction Mechanism
The Gewald reaction proceeds through a sequence of key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (phenylacetone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2]
-
Michael Addition of Sulfur: Elemental sulfur adds to the β-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[2]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenylacetone | Reagent | Sigma-Aldrich | |
| Ethyl cyanoacetate | Reagent | Sigma-Aldrich | |
| Sulfur (powder) | Reagent | Sigma-Aldrich | |
| Diethylamine | Reagent | Sigma-Aldrich | Basic catalyst |
| Ethanol | Anhydrous | Fisher Scientific | Reaction solvent |
| Methanol | ACS Grade | Fisher Scientific | For washing |
| Ethyl acetate | HPLC Grade | Fisher Scientific | For recrystallization/chromatography |
| Hexane | HPLC Grade | Fisher Scientific | For recrystallization/chromatography |
| Silica gel (60-120 mesh) | For column chromatography |
Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetone (e.g., 13.4 g, 0.1 mol) and ethyl cyanoacetate (e.g., 11.3 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add elemental sulfur (e.g., 3.2 g, 0.1 mol).
-
Catalyst Addition: Slowly add diethylamine (e.g., 7.3 g, 0.1 mol) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:4).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold methanol (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure product as a crystalline solid.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: Record the NMR spectra to confirm the chemical structure.
-
FT-IR: Obtain the infrared spectrum to identify characteristic functional groups.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Phenylacetone | 134.18 | 13.4 | 0.1 | 1 |
| Ethyl cyanoacetate | 113.12 | 11.3 | 0.1 | 1 |
| Sulfur | 32.07 | 3.2 | 0.1 | 1 |
| Diethylamine | 73.14 | 7.3 | 0.1 | 1 |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Solvent | Anhydrous Ethanol |
| Catalyst | Diethylamine |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 3-4 hours |
| Expected Yield | 70-85% |
| Appearance | Crystalline solid |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol [1] |
| CAS Number | 4815-38-7 |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | Anticipated signals based on similar structures:~1.3-1.4 (t, 3H, -OCH₂CH₃)~2.3-2.4 (s, 3H, -CH₃)~4.2-4.3 (q, 2H, -OCH₂CH₃)~5.9-6.1 (br s, 2H, -NH₂)~7.2-7.5 (m, 5H, Ar-H) |
| FT-IR (KBr, cm⁻¹) | Anticipated characteristic peaks:~3400-3300 (N-H stretching)~2980-2850 (C-H stretching)~1670-1650 (C=O stretching, ester)~1600-1580 (N-H bending) |
Visualizations
Caption: The reaction mechanism of the Gewald synthesis.
Caption: The experimental workflow for the synthesis.
References
Application Notes and Protocols: Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and utility of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate as a versatile intermediate in pharmaceutical research and drug development. The document includes detailed experimental protocols and data presented for clarity and reproducibility.
Introduction
This compound is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This intermediate is particularly valuable for the synthesis of condensed heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are known to possess diverse pharmacological activities.[3][4][5][6]
One identified biological target for this compound is the human prostaglandin E2 receptor EP2 subtype.[7][8] This suggests its potential as a starting material for the development of modulators of the EP2 signaling pathway, which is implicated in inflammation, cancer, and neurodegenerative diseases.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S | [8][9] |
| Molecular Weight | 261.34 g/mol | [8][9] |
| Appearance | Solid | [8] |
| CAS Number | 4815-38-7 | [9] |
| ¹H NMR (DMSO-d₆) | δ: 1.22 (t, 3H, CH₃), 2.29 (s, 3H, CH₃), 4.15 (q, 2H, CH₂), 7.18-7.45 (m, 5H, Ar-H), 7.38 (s, 2H, NH₂) | [10] |
| ¹³C NMR (DMSO-d₆) | δ: 14.5, 18.2, 59.6, 99.7, 126.7, 127.7, 128.5, 128.8, 145.3, 148.7, 152.6, 165.8 | [10] |
| IR (KBr, cm⁻¹) | 3460, 3321 (NH₂), 2947 (C-H), 1666 (C=O), 1593, 1496, 1438 (C=C) | [10] |
Experimental Protocols
The most common and efficient method for the synthesis of this intermediate is the Gewald three-component reaction.[11][12]
Reaction Scheme:
-
Reactants: Phenylacetone, Ethyl cyanoacetate, Elemental Sulfur
-
Base Catalyst: Morpholine or Diethylamine
-
Solvent: Ethanol or Methanol
Protocol:
-
To a stirred solution of phenylacetone (0.05 mol) and ethyl cyanoacetate (0.05 mol) in ethanol (30 mL), add elemental sulfur (0.05 mol).
-
Slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at 35-40 °C.[10]
-
Stir the reaction mixture at 45 °C for 3 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-85% | [10] |
| Purity | >98% (by HPLC) | [7] |
Experimental Workflow for Gewald Synthesis
Caption: Workflow for the synthesis of the title compound via the Gewald reaction.
This compound is an excellent precursor for the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant therapeutic potential.
Reaction Scheme:
-
Reactant 1: this compound
-
Reactant 2: Formamide or other cyclizing agents
-
Conditions: Reflux
Protocol (Representative):
-
A mixture of this compound (0.01 mol) and an excess of formamide (20 mL) is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the corresponding 4-hydroxythieno[3,2-d]pyrimidine derivative.
Expected Product Structure: The reaction leads to the formation of a fused pyrimidine ring, resulting in a 6-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one structure.
Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: Synthesis of a thieno[3,2-d]pyrimidine derivative.
Biological Context: Targeting the Prostaglandin E2 Receptor EP2 Subtype
This compound has been identified as a compound that targets the human prostaglandin E2 receptor EP2 subtype.[7][8] The EP2 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes.
Signaling Pathway:
Upon binding of its ligand, prostaglandin E2 (PGE2), the EP2 receptor couples to the Gs alpha subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). These downstream effectors then modulate various cellular processes, including gene expression, cell proliferation, and inflammation.
Prostaglandin E2 Receptor EP2 Signaling Pathway
Caption: Simplified diagram of the EP2 receptor signaling pathway.
The development of antagonists for the EP2 receptor is a promising therapeutic strategy for various diseases. Given that this compound targets this receptor, it serves as a valuable starting point for the design and synthesis of novel EP2 receptor antagonists.
Conclusion
This compound is a readily accessible and highly versatile pharmaceutical intermediate. Its synthesis via the Gewald reaction is efficient and scalable. The presented protocols provide a solid foundation for its preparation and further functionalization into biologically active molecules, such as thieno[3,2-d]pyrimidines. Its activity towards the prostaglandin E2 receptor EP2 subtype highlights its potential in the development of new therapeutics for a range of diseases, making it a compound of significant interest to the drug discovery community.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE | 4815-38-7 | MOLNOVA [molnova.com]
- 8. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE [cymitquimica.com]
- 9. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiophene Derivatives in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene-containing heterocyclic compounds have emerged as a significant scaffold in the discovery of novel anticancer agents.[1] Their structural versatility and ability to interact with various biological targets have led to the development of a diverse library of derivatives with potent antineoplastic activities.[2] These compounds exert their effects through multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for promising thiophene derivatives in anticancer drug discovery.
Mechanisms of Anticancer Activity
Thiophene derivatives have been shown to target a range of molecules and pathways implicated in cancer progression. The primary mechanisms include:
-
Kinase Inhibition: A significant number of thiophene-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5] This includes targeting receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR-2, as well as intracellular kinases.[6][7][8] Inhibition of these kinases disrupts downstream signaling cascades, leading to reduced cell growth and proliferation.[7]
-
Tubulin Polymerization Inhibition: Certain thiophene derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[9][10] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[10]
-
Induction of Apoptosis: Many thiophene derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[11][12] This is often achieved through the intrinsic pathway, involving mitochondrial depolarization and the activation of caspases.[11][13]
-
Topoisomerase Inhibition: Some derivatives have been identified as topoisomerase inhibitors, enzymes that are critical for DNA replication and repair.[2] By inhibiting these enzymes, the compounds introduce DNA strand breaks, leading to cell death.
Data Presentation: Anticancer Activity of Thiophene Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative thiophene derivatives against various cancer cell lines and protein kinases.
Table 1: Cytotoxic Activity (IC50, µM) of Thiophene Derivatives in Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiophenes | Compound 1 | L1210 (Leukemia) | 0.21 | [3] |
| FM3A (Breast) | 0.13 | [3] | ||
| Molt/4 (Leukemia) | 0.096 | [3] | ||
| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | [14] | |
| Hep G2 (Liver) | 33.42 (µg/mL) | [14] | ||
| Thieno[2,3-d]pyrimidines | Compound 10b | MCF-7 (Breast) | 19.4 | [11] |
| Compound 10e | MCF-7 (Breast) | 14.5 | [11] | |
| Compound II | HCT-116 (Colon) | 3.83 | [11] | |
| Compound 5b | A549 (Lung) | 17.79 | [15] | |
| Compound 5f | A549 (Lung) | 17.46 | [15] | |
| Pyrazole-Thiophene Hybrids | Compound 2 | MCF-7 (Breast) | 6.57 | [16] |
| HepG2 (Liver) | 8.86 | [16] | ||
| Compound 8 | MCF-7 (Breast) | 8.08 | [16] | |
| Thiophene-Chalcones | Compound 15e | A549 (Lung) | 6.3 | [17] |
Table 2: Kinase Inhibitory Activity (IC50, nM) of Thiophene Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidines | Compound 21a | EGFR | 0.47 | [6] |
| HER2 | 0.14 | [6] | ||
| Thieno[1][2][18]triazine derivative | EGFR | 0.33 | [6] | |
| Compound 5b | EGFR (Wild Type) | 37.19 | [15] | |
| EGFR (T790M Mutant) | 204.10 | [15] | ||
| Thieno[2,3-b]thiophenes | Compound 2 | EGFR (Wild Type) | 280 | [19] |
| EGFR (T790M Mutant) | 5020 | [19] | ||
| 5-Hydroxybenzothiophenes | Compound 16b | Clk4 | 11 | [20] |
| DRAK1 | 87 | [20] | ||
| Haspin | 125.7 | [20] |
Experimental Protocols
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[3]
Materials:
-
Ketone or aldehyde
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Basic catalyst (e.g., diethylamine, triethylamine)
-
Ethanol or other suitable solvent
Procedure:
-
To a stirred mixture of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add the basic catalyst (e.g., diethylamine, 1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Thiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[16]
-
Prepare serial dilutions of the thiophene derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models are used to evaluate the in vivo efficacy of anticancer compounds.[7][22]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 4-6 weeks old
-
Human cancer cell line
-
Complete cell culture medium
-
Matrigel (optional)
-
Thiophene derivative formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Culture the chosen human cancer cell line to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with serum-free medium or PBS, and resuspend at a concentration of 5 x 106 cells per 100 µL.[7] For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.[7] Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Width2 x Length) / 2.[7]
-
Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=6-10 per group).[7]
-
Administer the thiophene derivative (formulated in a suitable vehicle) and the vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Visualization of Pathways and Workflows
EGFR Signaling Pathway Inhibition
Many thiophene derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in various cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for the Synthesis of EGFR/HER-2 Inhibitors from Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of potent Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) inhibitors derived from the versatile starting material, Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This document includes detailed synthetic protocols, quantitative data on inhibitor performance, and visualizations of key biological pathways and experimental workflows.
Introduction
The dysregulation of EGFR and HER-2 signaling pathways is a well-established driver of tumorigenesis in various cancers. Consequently, the development of small molecule inhibitors targeting these receptor tyrosine kinases is a cornerstone of modern cancer therapy. Thiophene-based compounds, particularly thieno[2,3-d]pyrimidines, have emerged as a promising class of EGFR/HER-2 inhibitors. This compound serves as a key precursor for the synthesis of these potent therapeutic agents. Its structural features allow for the facile construction of the thienopyrimidine scaffold, which can be further functionalized to optimize inhibitory activity and pharmacokinetic properties.
EGFR/HER-2 Signaling Pathway
EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways regulate critical cellular processes such as proliferation, survival, and differentiation. In many cancers, overexpression or mutation of EGFR and HER-2 leads to constitutive activation of these pathways, promoting uncontrolled cell growth.
Synthetic Workflow
The general synthetic route to thieno[2,3-d]pyrimidine-based EGFR/HER-2 inhibitors from this compound involves a two-step process. The initial step is the cyclization of the aminothiophene with a suitable reagent to form the pyrimidine ring. This is followed by the introduction of various substituents at key positions of the thienopyrimidine core to enhance the inhibitory activity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-4-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of the starting aminothiophene to form the core pyrimidinone structure.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
A mixture of this compound (1 mmol) in formamide (10 mL) is heated to reflux.[1]
-
The reaction mixture is refluxed for 18 hours.[1]
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with water and then ethanol to afford the pure product.
Protocol 2: Synthesis of 4-chloro-5-methyl-4-phenylthieno[2,3-d]pyrimidine
This protocol details the chlorination of the pyrimidinone intermediate, which is a key step for subsequent functionalization.
Materials:
-
5-methyl-4-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
A mixture of 5-methyl-4-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (1 mmol) in phosphorus oxychloride (5 mL) is treated with a catalytic amount of N,N-dimethylaniline.[1]
-
The reaction mixture is heated to reflux for 14 hours.[1]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and the resulting precipitate is collected by filtration, washed with water, and dried.
Protocol 3: Synthesis of N-substituted-5-methyl-4-phenylthieno[2,3-d]pyrimidin-4-amine Derivatives
This protocol describes the final step of coupling the chlorinated intermediate with various anilines to generate a library of potential inhibitors.
Materials:
-
4-chloro-5-methyl-4-phenylthieno[2,3-d]pyrimidine
-
Substituted anilines
-
Isopropanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 4-chloro-5-methyl-4-phenylthieno[2,3-d]pyrimidine (1 mmol) in isopropanol or ethanol (20 mL), the appropriate substituted aniline (1.1 mmol) is added.[2]
-
The reaction mixture is heated to reflux for 10-24 hours.[2][3]
-
After completion of the reaction (monitored by TLC), the mixture is cooled.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography.
Quantitative Data
The following tables summarize the biological activity of representative thieno[2,3-d]pyrimidine derivatives synthesized from precursors analogous to this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 21a | EGFR | 0.47 | [4] |
| HER2 | 0.14 | [4] | |
| Compound 2 | EGFR (WT) | 280 | [5] |
| EGFR (T790M) | 5020 | [5] | |
| Compound 5b | EGFR (WT) | 37.19 | [2] |
| EGFR (T790M) | 204.10 | [2] | |
| Compound 5c | EGFR | 1 | [6] |
| Erlotinib (Reference) | EGFR (WT) | 80 | [7] |
| Lapatinib (Reference) | HER2 | 26 | [8] |
Table 2: In Vitro Antiproliferative Activity (IC₅₀)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference | | :--- | :--- | :--- | :--- | | 21a | H1299 | Non-Small Cell Lung Cancer | 12.5 |[4] | | Compound 2 | MCF-7 | Breast Cancer | - |[5] | | | A549 | Lung Cancer | - |[5] | | Compound 5b | MCF-7 | Breast Cancer | - |[2] | | | A549 | Lung Cancer | - |[2] | | Compound 5c | A549 | Lung Cancer | - |[6] | | Gefitinib (Reference) | H1299 | Non-Small Cell Lung Cancer | 40,000 |[4] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective EGFR/HER-2 inhibitors. The straightforward synthetic routes, coupled with the potential for diverse functionalization, make this scaffold highly attractive for drug discovery and development efforts targeting cancers driven by aberrant EGFR and HER-2 signaling. The provided protocols and data serve as a foundational guide for researchers in this field.
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thieno[2,3-d]pyrimidines: A Detailed Protocol for Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines, the fundamental components of DNA and RNA. This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of novel therapeutics with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] This guide provides a comprehensive protocol for the synthesis of thieno[2,3-d]pyrimidines, starting from the versatile 2-aminothiophene precursors. We will delve into the mechanistic underpinnings of the key reactions, offering insights into the rationale behind experimental choices, and present detailed, field-proven protocols for researchers in drug development.
Strategic Overview: From Thiophene to Fused Pyrimidine
The most prevalent and versatile strategy for constructing the thieno[2,3-d]pyrimidine core involves a two-stage process. The initial and often crucial step is the synthesis of a polysubstituted 2-aminothiophene. This is followed by the annulation of the pyrimidine ring onto the thiophene backbone. This approach offers the flexibility to introduce a variety of substituents onto the thiophene ring at an early stage, which is paramount for structure-activity relationship (SAR) studies in drug discovery.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.
Stage 1: Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction
The Gewald reaction, first reported in 1961, stands as a powerful and widely adopted one-pot procedure for the synthesis of polysubstituted 2-aminothiophenes.[2][3] Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and the high degree of functionalization achievable in a single step.
Mechanistic Insight into the Gewald Reaction
The mechanism of the Gewald reaction is a multi-step sequence involving condensation, addition of sulfur, and ring closure.[2][4] Understanding this mechanism is key to troubleshooting and optimizing the reaction for specific substrates.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate.[4]
-
Michael Addition of Sulfur: Elemental sulfur, acting as an electrophile, is then added to the α-carbon of the unsaturated nitrile in a Michael-type addition. The exact mechanism of sulfur addition is still a subject of some discussion but is thought to proceed through a thiolate intermediate.
-
Cyclization and Tautomerization: The newly formed sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene.[4]
Caption: Simplified mechanism of the Gewald reaction.
Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details the synthesis of a common 2-aminothiophene precursor.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add diethylamine (0.1 mol) to the cooled mixture.
-
After the addition of the base, add elemental sulfur (0.1 mol) portion-wise over 15 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction is often exothermic.
-
Gently heat the mixture to reflux for 1 hour to ensure completion of the reaction.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | ~3.5 hours |
| Melting Point | 146-148 °C |
Characterization Data:
-
IR (KBr, cm⁻¹): 3420, 3310 (NH₂), 2930 (C-H), 2210 (CN), 1680 (C=O).
-
¹H NMR (CDCl₃, δ ppm): 1.35 (t, 3H, CH₃), 1.70-1.90 (m, 4H, 2xCH₂), 2.50-2.70 (m, 4H, 2xCH₂), 4.25 (q, 2H, OCH₂), 5.90 (s, 2H, NH₂).
Stage 2: Cyclization to Thieno[2,3-d]pyrimidines
With the 2-aminothiophene precursor in hand, the next step is the construction of the fused pyrimidine ring. Several methods exist for this transformation, with the choice of reagent influencing the substitution pattern on the pyrimidine ring.
Method A: Cyclocondensation with Formamide
This is a straightforward and widely used method to synthesize 4-oxo-thieno[2,3-d]pyrimidines.[5]
Mechanistic Rationale: The 2-aminothiophene-3-carboxamide (or carboxylate) reacts with formamide at elevated temperatures. The amino group of the thiophene acts as a nucleophile, attacking the carbonyl carbon of formamide. Subsequent cyclization and dehydration lead to the formation of the pyrimidine ring.
Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][6]thieno[2,3-d]pyrimidin-4-one
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and an excess of formamide (50 mL).
-
Heat the mixture to reflux (approximately 180-190 °C) for 3 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Add water to the cooled mixture to further precipitate the product and to dissolve the excess formamide.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain fine brown needles.[6]
| Parameter | Value |
| Typical Yield | 92%[6] |
| Reaction Time | 3 hours |
| Melting Point | 224–226 °C[6] |
Characterization Data:
-
¹H NMR (DMSO-d₆, δ ppm): 1.76 (m, 4H, 2 CH₂), 2.71 (t, 2H, CH₂), 2.86 (t, 2H, CH₂), 7.98 (s, 1H, H-2), 12.29 (br s, 1H, NH).[6]
-
¹³C NMR (DMSO-d₆, δ ppm): 22.31, 23.00, 24.98, 25.88, 123.23, 131.35, 132.64, 145.37, 158.21, 162.96.[6]
-
MS (m/z): 206 (M⁺).[6]
Method B: Vilsmeier-Haack Reaction for 4-Chlorothieno[2,3-d]pyrimidines
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds.[7][8][9] In the context of thieno[2,3-d]pyrimidine synthesis, it allows for the introduction of a chloro substituent at the 4-position, which is a versatile handle for further functionalization via nucleophilic substitution.[10]
Mechanistic Rationale: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide (like dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[7] The electron-rich 2-aminothiophene attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent intramolecular cyclization and elimination yield the 4-chlorothieno[2,3-d]pyrimidine.
Caption: Vilsmeier-Haack cyclization for 4-chlorothieno[2,3-d]pyrimidines.
Protocol: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidine
Materials:
-
5,6,7,8-Tetrahydro-3H-benzo[1][11]thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice bath
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend 5,6,7,8-tetrahydro-3H-benzo[1][11]thieno[2,3-d]pyrimidin-4-one (0.02 mol) in phosphorus oxychloride (20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (2-3 drops).
-
Heat the mixture to reflux for 4 hours. The solid will gradually dissolve.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The solid precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 4 hours |
Trustworthiness and Self-Validation
The protocols described herein are established and widely cited methods in synthetic organic chemistry. The trustworthiness of these procedures is validated by the following:
-
Reproducibility: The Gewald reaction and subsequent cyclizations are known for their reliability and have been successfully employed for the synthesis of a vast library of thieno[2,3-d]pyrimidines.
-
Characterization: The final products should be rigorously characterized by standard analytical techniques, including NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry, to confirm their identity and purity. The expected spectral data provided in the protocols serve as a benchmark for validation. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Assessment: The purity of the synthesized compounds should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis. A sharp melting point is indicative of a pure compound.
Conclusion and Future Directions
The synthetic routes outlined in this guide provide a robust and versatile platform for the generation of diverse thieno[2,3-d]pyrimidine libraries for drug discovery programs. The strategic combination of the Gewald reaction for the synthesis of highly functionalized 2-aminothiophenes, followed by various cyclization strategies, allows for systematic exploration of the chemical space around this privileged scaffold. The 4-chloro derivatives, in particular, serve as valuable intermediates for the introduction of a wide range of substituents, enabling fine-tuning of the pharmacological properties of the target molecules. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for these transformations, as well as the application of flow chemistry to enable rapid library synthesis and optimization.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Thiophene Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial and antifungal screening of novel thiophene carboxylate derivatives. The increasing prevalence of drug-resistant microbial infections necessitates the discovery and development of new therapeutic agents. Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant antimicrobial and antifungal potential.[1][2] This document outlines the quantitative antimicrobial and antifungal activity of selected thiophene carboxylate derivatives, standardized experimental procedures for determining their efficacy, and visual representations of experimental workflows.
Quantitative Antimicrobial and Antifungal Activity
The in vitro efficacy of thiophene carboxylate derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The following tables summarize the antimicrobial and antifungal activity of various thiophene carboxylate derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Thiophene Carboxylate Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) | 0.81 µM/ml | 0.81 µM/ml | 0.81 µM/ml | 0.81 µM/ml | [4][5] |
| Thiophenyl-pyrimidine derivative (F20) | 24 (ATCC 29213) | - | - | - | [6] |
| Methicillin-resistant S. aureus (MRSA) NCPU 1235 | 24 | - | - | - | [6] |
| 2-Thiophene carboxylic acid thioureides | 125-500 (MRSA) | 7.8-125 | 31.25-250 | - | [7] |
| Thiophene derivatives with pyridine side chain (7a, 7b, 8) | Comparable to ampicillin and gentamicin | Comparable to ampicillin and gentamicin | Comparable to ampicillin and gentamicin | Comparable to ampicillin and gentamicin | [8][9] |
Table 2: Antifungal Activity of Thiophene Carboxylate Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Syncephalastrum racemosum | Reference |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4) | 0.91 µM/ml | 0.91 µM/ml | - | - | [4][5] |
| 2-Thiophene carboxylic acid thioureides | 31.25-62.5 | - | - | - | [7] |
| Derivative 9b and 10 | 100% inhibition | - | - | - | [8] |
| Derivative 3 | - | - | 78.9% inhibition | 85.8% inhibition | [8] |
| Derivative 5, 6, 7a | - | - | - | 95.5%, 88.3%, 87.3% inhibition | [8] |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | 100-200 | - | - | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments in the antimicrobial and antifungal screening of thiophene carboxylate derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[3]
Materials:
-
Thiophene carboxylate derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth media (e.g., Sabouraud Dextrose Broth for fungi)[11]
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene carboxylate derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[3]
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[3]
-
Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[3] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.[3] Include positive control wells (microorganism and broth, no compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[3][12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[6][12]
Agar Disk Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Thiophene carboxylate derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) or other appropriate agar media
-
Sterile paper disks
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[3]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiophene carboxylate derivative onto the surface of the inoculated agar. Also, apply positive (standard antibiotic) and negative (solvent) control disks.[3]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[3]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizations
Experimental Workflow for MIC Determination
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Anti-inflammatory Activity Assays of Novel Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly prescribed for these conditions, but they can have significant side effects.[2] Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, showing promise in the design and discovery of novel anti-inflammatory agents.[2][3] Commercial drugs like Tinoridine and Tiaprofenic acid, which contain a thiophene ring, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3]
The development of new thiophene derivatives requires robust and reliable screening methods to evaluate their anti-inflammatory potential. These assays are crucial for determining a compound's efficacy, mechanism of action, and potential for therapeutic development. This document provides detailed protocols for key in vitro and in vivo assays tailored for assessing the anti-inflammatory activity of novel thiophene compounds, focusing on common targets like COX, nitric oxide synthase (NOS), and pro-inflammatory cytokine production.
Key Inflammatory Signaling Pathways
Understanding the molecular cascades that drive inflammation is essential for interpreting experimental data. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response and are common targets for anti-inflammatory drugs.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammatory gene expression.[5] In resting cells, NF-κB protein complexes are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that activates the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκBα, tagging it for ubiquitination and degradation.[6] This frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to DNA and induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[6][8]
MAPK Signaling Pathway
MAPK signaling cascades are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[9] In mammals, three major MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The cascade typically involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates a MAPK. Activated MAPKs, such as p38, can then phosphorylate and activate transcription factors like AP-1 and ATF2, leading to the expression of pro-inflammatory genes.
Experimental Protocols: In Vitro Assays
In vitro assays are fundamental for the initial screening of novel compounds, offering high throughput and cost-effectiveness.[4]
Protocol 1: LPS-Induced Inflammation in Macrophages
This assay is a cornerstone for evaluating the ability of novel thiophene compounds to inhibit the production of key pro-inflammatory mediators.[4] It uses immune cells like the murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.[10][11]
Objective: To quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by novel thiophene compounds in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Novel thiophene compounds dissolved in DMSO
-
Griess Reagent Kit for NO measurement[12]
-
ELISA Kits for TNF-α and IL-6
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.[10][13]
-
Compound Treatment: Prepare serial dilutions of the novel thiophene compounds. Remove the old medium from the cells and add fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Inflammation Induction: After a 1-2 hour pre-treatment with the compounds, add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL (concentration should be optimized).[13] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the collected supernatant to measure the concentration of nitrite, a stable product of NO, using the Griess reaction.[12]
-
Mix equal volumes of supernatant and Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated group. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
This cell-free assay directly measures the ability of thiophene compounds to inhibit the activity of the COX-2 enzyme, a key target for many NSAIDs.[14]
Objective: To determine the IC₅₀ value of novel thiophene compounds for the human recombinant COX-2 enzyme.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Sigma-Aldrich)[15]
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Fluorometric or colorimetric probe
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well plate (black or clear, depending on the detection method)
-
Plate reader
Procedure: (Based on a typical fluorometric kit protocol)
-
Reagent Preparation: Prepare all reagents as specified in the kit manual. Equilibrate the reaction buffer to the recommended temperature (e.g., 37°C).[15]
-
Plate Setup: Add reaction buffer, COX probe, and COX cofactor to the wells of a 96-well plate.
-
Inhibitor Addition: Add 10 µL of the novel thiophene compounds (at various concentrations), the positive control (Celecoxib), or the vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme solution to all wells except the background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the specified temperature to allow the inhibitors to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay assesses whether the reduction in NO observed in the cell-based assay is due to direct inhibition of the NOS enzyme.
Objective: To evaluate the direct inhibitory effect of thiophene compounds on purified NOS enzyme activity.
Materials:
-
NOS Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Abcam)[16][17]
-
Purified inducible NOS (iNOS) or neuronal NOS (nNOS) enzyme
-
L-arginine (substrate)
-
NADPH and other required cofactors (e.g., FAD, FMN, tetrahydrobiopterin)[12]
-
Positive control inhibitor (e.g., L-NAME or DPI)
-
Griess Reagent
-
96-well plate
Procedure: (Based on a typical colorimetric kit protocol[12][16])
-
Reagent Preparation: Prepare a reaction mixture containing L-arginine and all necessary cofactors in the assay buffer.
-
Plate Setup: In a 96-well plate, add the reaction mixture to each well.
-
Inhibitor Addition: Add the novel thiophene compounds, positive control, or vehicle control to the appropriate wells.
-
Reaction Initiation: Add the purified NOS enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Nitrite Detection: Stop the reaction and measure the amount of nitrite produced using the Griess reaction as described in Protocol 1.
-
Data Analysis: Calculate the percentage of NOS inhibition for each compound concentration and determine the IC₅₀ value.
Experimental Protocol: In Vivo Assay
In vivo models are essential for evaluating a compound's efficacy in a whole biological system.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model for screening the acute anti-inflammatory activity of novel compounds.[18][19]
Objective: To assess the in vivo anti-inflammatory effect of novel thiophene compounds by measuring the reduction of paw edema in rats or mice.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Novel thiophene compounds
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)[18]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III, IV, V, etc.: Test groups receiving different doses of the thiophene compound.
-
-
Compound Administration: Administer the thiophene compounds or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation. The vehicle control group receives only the vehicle.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of Novel Thiophene Compounds
| Compound | LPS-Induced NO Inhibition IC₅₀ (µM) | LPS-Induced TNF-α Inhibition IC₅₀ (µM) | Direct COX-2 Inhibition IC₅₀ (µM) | Direct iNOS Inhibition IC₅₀ (µM) |
| Thiophene-A | 15.2 ± 1.8 | 25.6 ± 2.3 | 5.5 ± 0.7 | > 100 |
| Thiophene-B | 8.7 ± 0.9 | 12.4 ± 1.5 | 18.3 ± 2.1 | 45.1 ± 5.2 |
| Thiophene-C | 35.1 ± 4.1 | 48.9 ± 5.6 | > 100 | > 100 |
| Dexamethasone | 0.5 ± 0.1 | 0.2 ± 0.05 | - | - |
| Celecoxib | - | - | 0.05 ± 0.01 | - |
Data are presented as mean ± SD from three independent experiments. IC₅₀ values represent the concentration required for 50% inhibition.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65.4 ± 5.1 |
| Thiophene-A | 25 | 32.8 ± 4.5 |
| Thiophene-A | 50 | 58.2 ± 6.2 |
| Thiophene-B | 25 | 45.1 ± 4.9 |
| Thiophene-B | 50 | 72.5 ± 7.8* |
*Data are presented as mean ± SEM (n=6). p < 0.05 compared to the vehicle control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. purformhealth.com [purformhealth.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 13. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 18. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative that serves as a crucial and versatile starting material in organic synthesis. Its unique structural features, including a reactive amino group and an ester functionality on a thiophene scaffold, make it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, particularly fused ring systems such as thieno[2,3-d]pyrimidines. These resulting compounds have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of the title compound and its subsequent use in the preparation of biologically active molecules.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 4815-38-7 |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol [1] |
| Appearance | Solid |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of various heterocyclic systems. Its primary application lies in the construction of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a broad spectrum of pharmacological activities. The amino and ester groups on the thiophene ring are perfectly positioned for cyclization reactions with various one-carbon synthons to form the pyrimidine ring.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The amino group of this compound can react with various reagents like formamide, urea, or isothiocyanates to construct the fused pyrimidine ring, leading to a variety of substituted thieno[2,3-d]pyrimidines with potential therapeutic applications.
Biological Activities of Derivatives
Derivatives of this compound, particularly thieno[2,3-d]pyrimidines, have demonstrated significant potential in drug discovery.
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases.
-
Antimicrobial Activity: Several synthesized derivatives have shown promising activity against a range of bacterial and fungal strains, making them potential candidates for the development of new anti-infective agents.
-
Anti-inflammatory Activity: The structural similarity of thieno[2,3-d]pyrimidines to purines suggests their potential to interact with targets involved in inflammatory processes.
-
Prostaglandin E2 Receptor EP2 Subtype Targeting: The title compound has been identified as a ligand for the prostaglandin E2 receptor EP2 subtype, a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and cancer.
Quantitative Biological Data
The following tables summarize the reported biological activities of various thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors.
Table 1: Anticancer Activity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |
| Doxorubicin (Ref.) | 40.0 ± 3.9 | - | - | |
| 2-(4-bromophenyl)triazolo-thienopyrimidine | 19.4 ± 0.22 | - | - | |
| 2-(anthracen-9-yl)triazolo-thienopyrimidine | 14.5 ± 0.30 | - | - |
Table 2: Antimicrobial Activity (MIC values in mg/L)
| Compound | S. aureus (MRSA) | S. pneumoniae | E. aerogenes | Reference |
| Thieno[2,3-d]pyrimidinedione 1 | 2-16 | 2-16 | >32 | [2] |
| Thieno[2,3-d]pyrimidinedione 2 | 2-16 | 2-16 | >32 | [2] |
| Thieno[2,3-d]pyrimidinedione 3 | >32 | >32 | 8 | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the Prostaglandin E2 (PGE2) receptor EP2 subtype, a target of this compound.
Caption: Prostaglandin E2 Receptor EP2 Signaling Pathway.
Experimental Workflows
The following diagram outlines the general workflow from the synthesis of the building block to the evaluation of the biological activity of its derivatives.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Gewald reaction for the synthesis of similar 2-aminothiophene-3-carboxylates.
Materials:
-
Phenylacetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylacetone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
To this stirred mixture, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.[3]
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration and washed with cold ethanol.
-
The crude product is then recrystallized from ethanol to yield the pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by elemental analysis.
Protocol 2: Synthesis of 4-Oxo-thieno[2,3-d]pyrimidines
Materials:
-
This compound
-
Formamide
-
Ethanol
Procedure:
-
A mixture of this compound (0.01 mol) and an excess of formamide is heated at reflux for 4-6 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with ethanol, and dried to afford the corresponding 4-oxo-thieno[2,3-d]pyrimidine derivative.
-
The product can be further purified by recrystallization from a suitable solvent.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol provides a general procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thieno[2,3-d]pyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate gently for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 4: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol outlines a method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized thieno[2,3-d]pyrimidine derivatives
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant.[5] Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with sodium nitrite. The percentage of NO inhibition can then be calculated relative to the LPS-stimulated control.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and consult relevant literature for further details. All experiments should be conducted in accordance with laboratory safety guidelines.
References
- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for N-Acylation of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-acylation of 2-aminothiophenes, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established literature methods and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
2-Aminothiophenes are versatile heterocyclic building blocks used in the synthesis of a wide range of pharmaceutical agents and functional materials. Their N-acylation is a fundamental step to introduce diverse functional groups, leading to the generation of libraries of compounds for drug discovery and development. The resulting N-acylated 2-aminothiophenes are precursors to various therapeutic agents, including those with cytostatic and anti-inflammatory properties.[1] This document details two common methods for N-acylation: using acyl chlorides and carboxylic anhydrides.
General Reaction Scheme
The N-acylation of a 2-aminothiophene proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride), followed by the elimination of a leaving group (chloride or carboxylate) to form the corresponding amide.
References
Application Notes and Protocols: Recrystallization of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative. Thiophenes are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and functional materials. The purification of such compounds after synthesis, typically via the Gewald reaction, is crucial to ensure the removal of unreacted starting materials, catalysts, and by-products. Recrystallization is a robust and widely adopted method for the purification of solid organic compounds, offering high purity of the final product.
This document provides a detailed protocol for the recrystallization of this compound, based on established methods for analogous 2-aminothiophene derivatives. The primary recommended solvent is ethanol, which is frequently cited for yielding high-purity crystals of similar compounds.[1][2][3] An alternative mixed-solvent system of ethyl acetate and hexanes is also presented.[4]
Data Presentation
While specific quantitative data for the target compound is not extensively available in the literature, the following table summarizes typical outcomes for the recrystallization of similar ethyl 2-aminothiophene-3-carboxylate derivatives from ethanol. This data can be used as a benchmark for the optimization of the purification process.
| Parameter | Value | Compound Analogy | Source |
| Recrystallization Solvent | Ethanol | Various 2-aminothiophene-3-carboxylates | [1][2][3] |
| Typical Yield Range | 70-85% | Methyl- and ethyl-2-aminothiophene-3-carboxylates | [3] |
| Alternative Solvent System | Ethyl acetate / Hexanes | 2-aminothiophene derivatives | [4] |
| Pre-recrystallization Wash | Ethanol or Water | Crude Schiff-bases and 2-aminothiophenes | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol outlines the primary and most common method for the purification of this compound.
Materials:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Spatula
-
Watch glass
Procedure:
-
Initial Wash (Optional): If the crude product contains significant colored impurities or residual catalyst, it can be beneficial to wash the solid with a small amount of cold ethanol or deionized water before proceeding with recrystallization.[3] This is done by suspending the crude solid in the cold solvent, stirring briefly, and then filtering.
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of absolute ethanol. A starting point is typically 10-20 mL of solvent per gram of crude product.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
-
Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, a hot gravity filtration should be performed.
-
Pre-heat a second Erlenmeyer flask and a glass funnel with a small amount of boiling ethanol.
-
Place a fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature appropriate for the compound's melting point and stability.
-
Protocol 2: Recrystallization from Ethyl Acetate / Hexanes
This protocol is an alternative for cases where recrystallization from ethanol is not optimal. It employs a "good" solvent (ethyl acetate) in which the compound is soluble, and a "poor" solvent (hexanes) in which it is less soluble.
Materials:
-
Crude this compound
-
Ethyl Acetate (Reagent Grade)
-
Hexanes (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
-
Inducing Crystallization:
-
While the solution is still warm, add hexanes dropwise with swirling until the solution becomes faintly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexanes.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of interest in medicinal chemistry and materials science.
Introduction
Substituted 2-aminothiophenes are a versatile class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. They also serve as crucial building blocks for the synthesis of more complex molecules in drug discovery and development, as well as in the creation of novel materials such as organic semiconductors and corrosion inhibitors.[1] The synthesis of these compounds is most commonly achieved through the Gewald multicomponent reaction.[2][3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[2][5]
The target compound, this compound, is a specific isomer with potential applications stemming from its unique substitution pattern on the thiophene ring. This protocol outlines a scalable synthesis based on the principles of the Gewald reaction.
Data Presentation
The following tables summarize key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Phenylpropan-2-one | C₉H₁₀O | 134.18 | 214-216 | 1.015 |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 205-207 | 1.063 |
| Sulfur | S | 32.06 | 444.6 | 2.07 |
| Diethylamine | C₄H₁₁N | 73.14 | 55.5 | 0.707 |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 |
Table 2: Properties and Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S | [6] |
| Molecular Weight | 261.34 g/mol | [6][7] |
| Appearance | Expected to be a solid | [7] |
| Melting Point | Data for the isomeric ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is available, but not for the title compound. | |
| Solubility | Soluble in organic solvents like ethyl acetate and ethanol. | |
| Purity | >98% (typical for large-scale synthesis) | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Experimental Protocols
Large-Scale Synthesis of this compound via the Gewald Reaction
This protocol is adapted from general Gewald reaction procedures for a large-scale synthesis.
Materials:
-
1-Phenylpropan-2-one
-
Ethyl cyanoacetate
-
Elemental sulfur (powder)
-
Diethylamine (or another suitable basic catalyst like morpholine or piperidine)
-
Ethanol (absolute)
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hexane
Equipment:
-
Large-scale reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
Addition funnel
-
Large filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Recrystallization flasks
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, heating mantle, and reflux condenser, add 1-phenylpropan-2-one, ethyl cyanoacetate, and elemental sulfur in equimolar amounts (e.g., 1.0 mole of each).
-
Solvent Addition: Add a suitable volume of absolute ethanol to the reaction vessel to dissolve the reactants.
-
Catalyst Addition: To a separate flask, dissolve the basic catalyst (e.g., diethylamine, 0.5 molar equivalents) in absolute ethanol. Slowly add this solution to the main reaction mixture using an addition funnel while stirring continuously.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 50-60°C) and maintain this temperature with constant stirring for 3-4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove impurities. If no precipitate forms, quench the reaction mixture with ice-cold water and extract the product with ethyl acetate.[8]
-
Purification:
-
If extracted, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents on the thiophene ring.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-S).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the large-scale synthesis of the target compound.
Diagram 2: Logical Relationship of Applications for 2-Aminothiophene Derivatives
References
- 1. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE [cymitquimica.com]
- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide: Low and No Product Yield
This section addresses the most common issue encountered during the Gewald synthesis: low or no formation of the desired 2-aminothiophene product.
Question: My Gewald reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I fix it?
Answer: Low or no product yield in a Gewald reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The following are the most common causes and their corresponding solutions.
-
Cause 1: Inefficient Knoevenagel-Cope Condensation. The initial base-catalyzed condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1][2] If this step is slow or incomplete, the overall yield will be poor.
-
Solution:
-
Base Selection: The choice of base is crucial. Secondary amines like piperidine and morpholine, or tertiary amines like triethylamine are commonly used.[1] For less reactive ketones, consider screening different bases or using a stronger base to improve the condensation rate.[1] Acid-base catalysts, such as ammonium salts, can also promote this step.[3]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.[1] For stubborn reactions, consider using a Dean-Stark apparatus or adding a chemical dehydrating agent.[1]
-
-
-
Cause 2: Poor Sulfur Solubility or Reactivity. Elemental sulfur must dissolve and react with the Knoevenagel intermediate for the reaction to proceed.
-
Solution:
-
Solvent Choice: Use polar solvents like ethanol, methanol, or Dimethylformamide (DMF) to improve the solubility and reactivity of sulfur. Ethanol has been noted as a particularly effective solvent.
-
Temperature Optimization: Gently heating the reaction mixture, typically to a range of 40-60 °C, can significantly improve sulfur's reactivity.[1] However, be cautious, as excessive heat can lead to the formation of side products.[1]
-
-
-
Cause 3: Steric Hindrance in Starting Materials. Sterically hindered ketones or aldehydes can react slowly, leading to low conversion.
-
Solution:
-
Adopt a Two-Step Procedure: For sterically demanding substrates, a one-pot reaction may be inefficient.[1] A more effective approach is to first perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile. This intermediate can then be reacted with sulfur and a base in a separate second step.[1][3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for challenging substrates.[2]
-
-
-
Cause 4: Incorrect Stoichiometry or Impure Reagents. The accuracy of measurements and the purity of starting materials are fundamental to success.
-
Cause 5: Formation of Side Products. Several side reactions can compete with the desired product formation, including dimerization or polymerization of intermediates.[1][3]
-
Solution:
-
Adjust Reagent Concentration: Modifying the concentration of reactants can sometimes disfavor side reactions.
-
Control Reagent Addition: Slow, controlled addition of a particular reagent can prevent the buildup of reactive intermediates that lead to polymerization.
-
Optimize Temperature: As mentioned, avoid excessive heat which can promote unwanted side reactions.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a Gewald synthesis? A1: The reaction requires three key components:
-
A carbonyl compound (an aldehyde or a ketone).[2]
-
An active methylene compound , which is a compound with a CH₂ group positioned between two electron-withdrawing groups (e.g., ethyl cyanoacetate, malononitrile).[1]
-
Elemental sulfur .[1] A base is also required as a catalyst.[2]
Q2: What is the role of the base in the Gewald synthesis? A2: The base is a crucial catalyst for the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene compound.[1][2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[1] The choice and amount of base can significantly influence both the reaction rate and the final yield.[1]
Q3: Can this reaction be performed without a solvent? A3: Yes, solvent-free methods have been developed, often utilizing high-speed ball milling or by heating the neat reaction mixture in a conventional oven.[4] These "green chemistry" approaches can be effective and may even be catalytic in base under aerobic conditions.[4]
Q4: What are common side products I should look out for? A4: Besides unreacted starting materials, you may observe byproducts from the dimerization of the ylidene intermediate.[3] The yield of this dimer is highly dependent on the reaction conditions. Under optimized conditions, this side reaction can be minimized, and in some cases, the dimer can even be recycled back to form the desired aminothiophene.[3]
Q5: Are there modern variations to improve the classic Gewald reaction? A5: Yes, numerous modifications exist. Microwave-assisted synthesis is a popular method to accelerate the reaction and improve yields.[5] Other variations include the use of solid supports (like KF-alumina), ionic liquids as solvents, and novel catalysts to enhance efficiency and expand the scope of applicable substrates.[3][4]
Data Presentation: Comparison of Reaction Conditions
The yield of the Gewald reaction is highly sensitive to the specific substrates, catalyst, solvent, and temperature used. The tables below summarize representative data to guide optimization efforts.
Table 1: Effect of Base Catalyst on Yield (Reaction: Cyclohexanone, Ethyl Cyanoacetate, and Sulfur)
| Catalyst (Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Ethanol | 50 | 4 | ~85 | [1] |
| Triethylamine | Ethanol | 50 | 6 | ~70 | [3] |
| Piperidine | Ethanol | 50 | 4 | ~82 | [1] |
| Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [6] |
| None | Ethanol | 50 | 24 | No Reaction | [6] |
Table 2: Effect of Solvent on Yield (Reaction: Cyclohexanone, Malononitrile, and Sulfur with Morpholine catalyst)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 2 | 92 | [7] |
| Methanol | Reflux | 2 | 88 | |
| DMF | 50 | 3 | 85 | [3] |
| Toluene | Reflux | 2 | 75 | |
| Acetonitrile | Reflux | 2 | 80 | [7] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation (Reaction: Various Ketones, Malononitrile, and Sulfur with KF-Alumina support)
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 78 | 3.5 - 7 h | 85-92 | [5] |
| Microwave Irradiation | 120 (set) | 3.5 - 8 min | 88-95 | [5] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 10 mmol, 1.0 equiv), the active methylene compound (e.g., malononitrile, 10 mmol, 1.0 equiv), and elemental sulfur (12 mmol, 1.2 equiv).
-
Solvent Addition: Add a suitable polar solvent, such as ethanol or methanol (20-30 mL).[1]
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 20 mol%, 2.0 mmol).[1]
-
Reaction: Stir the reaction mixture and heat to 40-50 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate (the product) forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirmation: Confirm the structure of the final product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support
This method offers a more environmentally friendly approach with significantly reduced reaction times.
-
Reagent Preparation: In a mortar and pestle, thoroughly grind and mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and KF-Alumina solid support.
-
Vessel Loading: Transfer the resulting powder mixture to a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period, typically 5-20 minutes.
-
Extraction: After the vessel has cooled, extract the product from the solid support using a suitable organic solvent like ethyl acetate or dichloromethane.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Low Yield
References
Optimizing reaction conditions for the Gewald multicomponent reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gewald multicomponent reaction for the synthesis of 2-aminothiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald reaction and provides actionable solutions.
Issue 1: Low or No Product Yield
Low or no yield of the desired 2-aminothiophene is a frequent challenge. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1][2] Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base such as piperidine or morpholine may be necessary, while tertiary amines like triethylamine are also commonly used.[3] Consider screening different bases to find the optimal one for your specific substrates. Water Removal: This condensation step produces water, which can inhibit the reaction.[3] Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[3] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur needs to be effectively incorporated into the reaction. Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[3] Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity.[3] However, be cautious as excessive heat may lead to the formation of side products.[3] |
| Steric Hindrance | Sterically hindered substrates can pose a significant challenge. Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective.[3] This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel condensation and then reacting it with sulfur and a base in a separate step.[3] Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates.[1][3] |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical for the reaction's success. Reagent Purity: Ensure that all starting materials are pure and dry.[3] Accurate Measurement: Precisely measure all reagents according to the established protocol.[3] |
Issue 2: Significant Byproduct Formation
The presence of significant byproducts can complicate the purification process and reduce the overall yield of the desired 2-aminothiophene.
| Possible Byproduct | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete conversion of starting materials is a common issue. Troubleshooting: Increase the reaction time, optimize the temperature, or consider using a more effective catalyst to drive the reaction to completion.[3] |
| Knoevenagel Intermediate | The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are slow. Troubleshooting: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization to occur.[3] |
| Dimerization or Polymerization | Starting materials or intermediates can sometimes undergo self-condensation or polymerization.[3][4] Troubleshooting: Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent can help to minimize these side reactions.[3] |
Issue 3: Difficulty in Product Purification
Isolating the pure 2-aminothiophene from the crude reaction mixture can be challenging.
| Purification Method | Description |
| Recrystallization | This is often the most effective method for purifying solid 2-aminothiophenes.[3] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3] |
| Column Chromatography | For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[3] |
| Washing | Washing the crude product with water can help to remove inorganic salts and other polar impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a one-pot synthesis of 2-aminothiophenes. The reaction proceeds through an initial Knoevenagel condensation of a ketone or aldehyde with an α-cyanoester, catalyzed by a base, to form an α,β-unsaturated nitrile.[1][2] This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[1]
Q2: What are the typical starting materials for the Gewald reaction?
A2: The reaction involves three key components: a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.[5]
Q3: What is the role of the base in the Gewald reaction?
A3: The base plays a crucial role in catalyzing the initial Knoevenagel condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine.[3] The choice of base can significantly influence the reaction rate and yield.[3]
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A4: Yes, solvent-free approaches, often utilizing mechanochemistry (ball milling) or heating, have been successfully employed for the Gewald reaction.[6] These methods can offer advantages in terms of reduced environmental impact and potentially faster reaction times.[6]
Q5: How can microwave irradiation benefit the Gewald reaction?
A5: Microwave irradiation has been shown to be beneficial for the Gewald reaction by reducing reaction times and improving yields, particularly for less reactive or sterically hindered substrates.[1][3]
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes a general one-pot synthesis of 2-aminothiophenes using conventional heating.
Materials:
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Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine) (1.0 equiv)
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Solvent (e.g., ethanol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and then dry it.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid synthesis of 2-aminothiophenes using microwave irradiation.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., piperidine or morpholine) (catalytic amount)
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Solvent (e.g., ethanol or DMF) in a microwave-safe vessel
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add a catalytic amount of the base.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional heating protocol (steps 6-9).
Visualizations
Caption: The reaction mechanism of the Gewald multicomponent reaction.
Caption: A general experimental workflow for the Gewald reaction.
Caption: A troubleshooting guide for low yields in the Gewald reaction.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Side product formation in the synthesis of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is achieved through the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (phenylacetone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are phenylacetone, ethyl cyanoacetate, and elemental sulfur. A basic catalyst, such as a secondary or tertiary amine (e.g., morpholine, piperidine, or triethylamine), is also required. The choice of solvent is typically a polar one, like ethanol or methanol, which aids in the solubility of the reactants.
Q3: What is the general mechanism of the Gewald reaction?
A3: The reaction initiates with a Knoevenagel condensation between the ketone (phenylacetone) and the α-cyanoester (ethyl cyanoacetate), catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[1] The exact mechanism of sulfur addition is not fully elucidated but is thought to proceed through an intermediate which then cyclizes and tautomerizes to yield the final 2-aminothiophene product.[1]
Q4: What are the potential side products in this synthesis?
A4: Common side products can include:
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Dimerization or polymerization of the starting materials or the Knoevenagel intermediate.
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The unreacted α,β-unsaturated nitrile intermediate may remain if the sulfur addition and cyclization steps are incomplete.
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Formation of various polysulfide intermediates .[2]
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Rearrangement products , particularly if the reaction is subjected to high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Knoevenagel condensation. | - Optimize the base: The choice of base is crucial. Secondary amines like morpholine or piperidine are often effective. If the reaction is sluggish, consider using a stoichiometric amount of the amine. - Water removal: The condensation step produces water, which can hinder the reaction. While not always necessary, in difficult cases, performing the Knoevenagel condensation separately with azeotropic removal of water could be beneficial. |
| Poor reactivity of sulfur. | - Solvent selection: Ensure a polar solvent like ethanol or methanol is used to improve sulfur solubility. - Temperature control: Gently heating the reaction mixture to 40-50°C can enhance sulfur's reactivity.[1] | |
| Steric hindrance. | For sterically hindered ketones, a two-step approach might be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a second step, react the purified intermediate with sulfur and the base. | |
| Formation of a Complex Mixture of Products | Reaction temperature is too high. | Avoid excessive heating, as it can promote the formation of side products and rearrangement reactions. A temperature range of 40-60°C is generally recommended. |
| Incorrect stoichiometry of reactants. | Ensure accurate measurement of all reactants. An excess of the ketone or cyanoacetate can lead to dimerization. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | - Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. - Recrystallization: Recrystallization from a suitable solvent such as ethanol is a common method for purification. |
| Reaction Stalls Before Completion | Insufficient catalyst. | The amount of basic catalyst can be critical. While catalytic amounts are often sufficient, some protocols use stoichiometric quantities of the amine. |
Experimental Protocols
General One-Pot Synthesis Protocol
This is a generalized procedure and may require optimization for specific laboratory conditions.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
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Add a suitable solvent, such as absolute ethanol (approximately 2-3 mL per mmol of phenylacetone).
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To this stirred mixture, slowly add the basic catalyst (e.g., morpholine, 1-1.2 equivalents) over a period of 15-30 minutes. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to a gentle reflux (around 45-55°C) and maintain for 2-4 hours.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Aminothiophenes (General Observations from Literature)
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Piperidinium borate (catalytic) | Can lead to excellent yields in shorter reaction times compared to stoichiometric amines. | [3] |
| Morpholine (stoichiometric) | Commonly used and provides good to excellent yields. | [2] | |
| Diethylamine | Effective, but yields may vary depending on the substrate. | ||
| Solvent | Ethanol/Water (9:1) | Can provide excellent yields and facilitates a clean workup. | [3] |
| Ethanol or Methanol | Standard polar solvents that generally give good results. | ||
| DMF or DMSO | Can lead to faster reactions, but may result in lower yields and more side products. | [3] | |
| Temperature | Room Temperature | Reactions can be slow and may result in low yields. | [3] |
| 40-60°C | Generally optimal for balancing reaction rate and minimizing side products. | ||
| 70-100°C | Can significantly increase the reaction rate but also the likelihood of side product formation. | [3] | |
| Methodology | One-pot synthesis | Most common and efficient method. | |
| Two-step synthesis | May improve yields for less reactive or sterically hindered substrates. | ||
| Microwave irradiation | Can dramatically reduce reaction times and improve yields. | [1] |
Visualizations
Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of the target aminothiophene.
Troubleshooting Logic for Low Product Yield
Caption: Decision-making flowchart for troubleshooting low product yield.
References
Navigating the Gewald Reaction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gewald reaction for the synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction and how does its selection affect the yield?
The base in the Gewald reaction is crucial as it catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[1] The choice of base can significantly influence the reaction rate and overall yield. For instance, morpholine is often favored and has been shown to give high yields in solution-based reactions.[2] While various amine bases like triethylamine and piperidine can be effective, inorganic bases such as sodium bicarbonate, potassium carbonate, and sodium hydroxide have been reported to result in no product formation under certain conditions.[2] The basicity and nucleophilicity of the amine can also play a role in activating the elemental sulfur.[1]
Q2: How does the choice of solvent impact the yield and success of the Gewald reaction?
The solvent plays a critical role in the Gewald reaction by affecting the solubility of reactants, particularly elemental sulfur, and influencing the reaction rate. Polar solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly used and generally improve the solubility and reactivity of sulfur.[1] Ethanol, in particular, has been identified as a good solvent choice, potentially due to the favorable solubility of sulfur.[3] Solvent-free conditions, often employing ball milling, have also been successfully utilized, demonstrating that the reaction can proceed efficiently without a solvent.[2] Some studies have also explored the use of water as a solvent, offering a greener alternative.
Q3: My Gewald reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
Low yields in a Gewald reaction can stem from several factors. Here are some common issues and their solutions:
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Inefficient Knoevenagel Condensation: This initial step is critical. If it is slow or incomplete, the overall yield will be low.
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Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Increase the reaction time and monitor the progress using thin-layer chromatography (TLC).
-
-
Side Product Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
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Solution: Optimize the reaction temperature and consider a slower addition of the base.
-
Q4: I am observing the formation of side products. What are they and how can I minimize them?
Common side products in the Gewald reaction include unreacted starting materials and the intermediate from the Knoevenagel condensation. To minimize these, ensure the reaction goes to completion by extending the reaction time or optimizing the temperature. Dimerization or polymerization of starting materials or intermediates can also occur. Adjusting the concentration of reactants or the rate of reagent addition can help mitigate these side reactions.
Experimental Protocols
Below are detailed experimental protocols for conducting the Gewald reaction under different conditions.
Protocol 1: General One-Pot Synthesis with Morpholine in Ethanol
Materials:
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Carbonyl compound (ketone or aldehyde) (1.0 equiv)
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Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
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Morpholine (1.0 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add 20-30 mL of ethanol to the flask.
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Add morpholine (10 mmol, 0.87 mL) to the reaction mixture.
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Stir the mixture at 50-70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Protocol 2: Gewald Reaction with Triethylamine in Methanol
Materials:
-
Carbonyl compound (1.0 equiv)
-
Active methylene compound (1.0 equiv)
-
Elemental sulfur (1.0 equiv)
-
Triethylamine (catalytic amount)
-
Methanol
Procedure:
-
In a suitable reaction vessel, combine the carbonyl compound, active methylene compound, and elemental sulfur.
-
Add methanol as the solvent.
-
Add a catalytic amount of triethylamine.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and isolate the product by filtration if it precipitates.
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If the product does not precipitate, concentrate the solution and purify by recrystallization or chromatography.
Data Presentation
The following tables summarize the effect of different bases and solvents on the yield of the Gewald reaction for the synthesis of various 2-aminothiophenes.
Table 1: Effect of Base on Gewald Reaction Yield
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 1.5 | 86 |
| Cyclohexanone | Malononitrile | Piperidine | Ethanol | Reflux | 1.5 | 69-86 |
| Acetophenone | Ethyl cyanoacetate | Morpholine | None (Ball Milling) | RT | - | Moderate |
| p-Methoxyacetophenone | Malononitrile | Morpholine | None (Ball Milling) | RT | - | Moderate |
| Various Ketones | Malononitrile | Na2CaP2O7 | Water | Reflux | - | >80 |
Table 2: Effect of Solvent on Gewald Reaction Yield
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Cyanomethyl)-benzimidazole & Aldehyde | - | Piperidine | Toluene | Reflux | - | Lower |
| 2-(Cyanomethyl)-benzimidazole & Aldehyde | - | Piperidine | Acetonitrile | Reflux | - | Lower |
| 2-(Cyanomethyl)-benzimidazole & Aldehyde | - | Piperidine | Ethanol | Reflux | - | High |
| Ketone | Active Methylene Nitrile | Piperidinium borate | Water | 100 | - | Lower |
| Ketone | Active Methylene Nitrile | Piperidinium borate | Methanol | 100 | - | Good |
| Ketone | Active Methylene Nitrile | Piperidinium borate | Ethanol/Water (9:1) | 100 | 0.42 | 96 |
| Ketone | Active Methylene Nitrile | Piperidinium borate | DMSO | 100 | - | Low |
| Ketone | Active Methylene Nitrile | Piperidinium borate | DMF | 100 | - | Low |
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting a low-yielding Gewald reaction based on the choice of base and solvent.
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
References
Technical Support Center: Purity Enhancement of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating the desired compound from significant quantities of byproducts or unreacted starting materials.
Q2: What are the typical impurities encountered in the synthesis of this compound via the Gewald reaction?
Common impurities include:
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Unreacted starting materials: Phenylacetone, ethyl cyanoacetate, and elemental sulfur.
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Knoevenagel condensation intermediate: The α,β-unsaturated nitrile formed before the addition of sulfur and cyclization.[1]
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Side-products: Dimerization or polymerization products of the reactants or intermediates.[1]
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Regioisomers: Although less common in this specific synthesis, the formation of isomeric thiophene structures is a possibility in related reactions.
Q3: My purified product is a yellow-to-brown solid. Is this normal?
Yes, 2-aminothiophene derivatives are often reported as colored solids, with colors ranging from yellow to brown. For instance, the related compound ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate is described as a brown crystal, while methyl-2-amino-4-phenylthiophene-3-carboxylate is a yellow crystal.[2] The color intensity can be indicative of residual impurities. A purer product is generally a lighter yellow.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of purified product | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol or methanol are good starting points.[1][2]- Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture.- Try "seeding" the solution with a pure crystal of the compound.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Crystals are still colored after recrystallization | - The colored impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system (eluent).- Column is overloaded with the crude product. | - Optimize the eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[3][4]- Use a larger column or reduce the amount of crude product loaded. |
| The compound is sticking to the column or degrading | - The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (1-2% in the eluent).- Consider using a different stationary phase, like neutral alumina. |
| Slow elution of the compound | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is too polar. If it does not dissolve at room temperature, heat the test tube. If the solid dissolves when hot and precipitates upon cooling, the solvent is suitable. Ethanol is a commonly used solvent for recrystallizing 2-aminothiophene derivatives.[2][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a high hexane/ethyl acetate mixture).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried, adsorbed sample to the top of the column.
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Elution: Begin eluting the column with the least polar solvent mixture. Monitor the separation of compounds by collecting fractions and analyzing them using TLC. A typical eluent system for similar compounds is a mixture of hexane and ethyl acetate, for example, in a 7:3 ratio.[4]
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Gradient Elution (Optional): If the compounds are not separating well, you can gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection and Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for improving the purity of the target compound.
References
Troubleshooting Guide: Dimerization of the α,β-Unsaturated Nitrile Intermediate
The refined search has yielded more specific information. I found a key article that explicitly discusses "Dimerization vs. cyclization" in the Gewald reaction. It suggests that the dimerization of the α,β-unsaturated nitrile intermediate is a significant side reaction and that the yield of the dimer is highly dependent on reaction conditions. The mechanism is proposed to involve a base-promoted Michael addition followed by a Thorpe cyclization. This confirms my initial hypothesis and provides a solid mechanistic foundation for the troubleshooting guide.
I also found information on optimizing Gewald reaction conditions, such as the choice of base, solvent, and temperature, which can influence the reaction rate and selectivity. The concept of kinetic versus thermodynamic control is also relevant here, as it can be used to favor the desired product formation over the dimerization.
My next step will be to synthesize the information I have gathered into a structured technical support center. I will create a troubleshooting guide and an FAQ section. I will then need to perform targeted searches for specific experimental conditions and protocols that have been successfully used to minimize dimerization in the Gewald reaction to provide actionable advice and to find credible sources for citation.## Navigating the Gewald Reaction: A Technical Guide to Preventing α,β-Unsaturated Nitrile Dimerization
[Technical Support Center]
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful multicomponent reaction for the synthesis of 2-aminothiophenes. As a Senior Application Scientist, I understand the nuances and challenges that can arise during experimental work. One of the most common and frustrating side reactions is the dimerization of the α,β-unsaturated nitrile intermediate. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize this unwanted side product and optimize your reaction yields.
The dimerization of the α,β-unsaturated nitrile, an intermediate in the Gewald reaction, is a competing pathway that can significantly reduce the yield of the desired 2-aminothiophene product. This side reaction is primarily a base-catalyzed process involving a Michael addition followed by a Thorpe-Ziegler type cyclization.[1] Understanding the factors that promote this dimerization is key to its prevention.
Issue 1: Significant Dimer Formation Detected in the Reaction Mixture
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Probable Cause: The rate of dimerization of the α,β-unsaturated nitrile intermediate is competitive with or faster than the rate of its reaction with elemental sulfur and subsequent cyclization. This is often influenced by the reaction conditions.
-
Solutions:
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Optimize the Base: The choice and concentration of the base are critical.[2]
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Recommendation: Use a weaker base or a sterically hindered base. While a base is necessary to catalyze the initial Knoevenagel condensation, a highly reactive base can also promote the deprotonation of the α,β-unsaturated nitrile, initiating the dimerization cascade. Consider switching from strong bases like sodium ethoxide to milder organic bases such as triethylamine or morpholine.[2]
-
Causality: Milder bases are less likely to generate a high concentration of the reactive enolate of the α,β-unsaturated nitrile, thus slowing down the rate of the Michael addition that leads to dimerization.
-
-
Control the Temperature: Temperature plays a crucial role in dictating the reaction pathway.
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Recommendation: Perform the reaction at a lower temperature. The Gewald reaction is often exothermic, and excessive heat can accelerate the dimerization side reaction. Running the reaction at room temperature or even 0 °C can favor the desired reaction pathway.
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Causality: The dimerization reaction often has a higher activation energy than the desired cyclization. By lowering the temperature, you can selectively slow down the dimerization more than the formation of the 2-aminothiophene, a classic example of kinetic vs. thermodynamic control.[3][4]
-
-
Slow Addition of Reagents: The rate of addition of the reactants can influence the concentration of the key intermediate.
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Recommendation: Add the carbonyl compound or the active methylene nitrile slowly to the reaction mixture containing the base and sulfur.
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Causality: This ensures that the concentration of the α,β-unsaturated nitrile intermediate remains low at any given time, thereby minimizing the opportunity for it to react with itself (dimerize) and favoring its reaction with sulfur.
-
-
Issue 2: Low Yield of 2-Aminothiophene Despite Minimal Dimer Formation
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Probable Cause: The reaction is stalling after the formation of the α,β-unsaturated nitrile, but before the addition of sulfur and cyclization.
-
Solutions:
-
Sulfur Solubility and Reactivity: The physical state and reactivity of sulfur are important.
-
Recommendation: Ensure the elemental sulfur is finely powdered and well-dispersed in the reaction mixture. In some cases, using a phase-transfer catalyst can improve the solubility and reactivity of sulfur.
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Causality: A larger surface area of sulfur increases its reaction rate with the α,β-unsaturated nitrile intermediate, pushing the reaction towards the desired product.
-
-
Solvent Effects: The choice of solvent can impact the entire reaction course.
-
Recommendation: Use a polar aprotic solvent like dimethylformamide (DMF) or ethanol.
-
Causality: These solvents can help to dissolve the reactants and intermediates, facilitating the desired reaction. Ethanol, in particular, has been shown to be a good solvent for the Gewald reaction, likely due to its ability to solvate both the ionic intermediates and the elemental sulfur to some extent.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of α,β-unsaturated nitrile dimerization in the Gewald reaction?
A1: The dimerization is a base-catalyzed process that proceeds in two main steps. First, the base abstracts a proton from the α-position of one molecule of the α,β-unsaturated nitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile in a Michael addition to a second molecule of the α,β-unsaturated nitrile. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization to form a six-membered ring dimer.[1][6]
Q2: Can I completely eliminate the dimerization side reaction?
A2: While complete elimination may not always be possible, you can significantly minimize it by carefully controlling the reaction conditions. The key is to favor the kinetics of the desired Gewald cyclization over the competing dimerization pathway. This is achieved by optimizing the base, temperature, and addition rates as outlined in the troubleshooting guide.
Q3: Is it better to run the Gewald reaction as a one-pot synthesis or a two-step procedure?
A3: For substrates that are particularly prone to dimerization, a two-step procedure can be advantageous.[2] In this approach, the α,β-unsaturated nitrile is first synthesized and isolated in a separate Knoevenagel condensation step. This allows for purification of the intermediate and more controlled conditions for the subsequent reaction with sulfur and base to form the 2-aminothiophene. This can be particularly useful for less reactive ketones or sterically hindered substrates.[2]
Q4: How does the structure of the α,β-unsaturated nitrile affect its tendency to dimerize?
A4: The structure of the nitrile plays a significant role. Nitriles with electron-withdrawing groups at the β-position are more susceptible to Michael addition and thus dimerization. Steric hindrance around the α-carbon can disfavor the initial deprotonation and subsequent nucleophilic attack, thereby reducing the rate of dimerization.
Experimental Protocol: Modified Gewald Reaction to Minimize Dimerization
This protocol provides a general guideline. Optimization for specific substrates is recommended.
Materials:
-
Carbonyl compound (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq), finely powdered
-
Triethylamine (0.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the elemental sulfur and ethanol.
-
Stir the suspension and add the triethylamine.
-
In a separate vessel, dissolve the carbonyl compound and the active methylene nitrile in a small amount of ethanol.
-
Add the solution from step 3 dropwise to the stirred sulfur suspension at room temperature over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C. Avoid excessive heating.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Gewald reaction pathway and the undesired dimerization pathway.
References
Navigating the Synthesis of 2-Aminothiophenes: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiophenes is a critical process. This technical support center provides troubleshooting guidance and frequently asked questions to ensure efficient and successful experimental outcomes.
The Gewald reaction, a multicomponent condensation, is a cornerstone for synthesizing polysubstituted 2-aminothiophenes.[1] The selection of an appropriate catalyst is paramount for achieving high yields and purity. This guide delves into catalyst selection, troubleshooting common experimental hurdles, and provides detailed protocols.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
Difficulties during the synthesis of 2-aminothiophenes often manifest as low product yield or the presence of significant byproducts. This guide addresses these issues in a question-and-answer format.
Issue: Low or No Product Yield
A diminished or absent yield of the desired 2-aminothiophene product can be frustrating. The following are potential causes and their corresponding solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is a crucial first step.[2] Ensure the chosen base catalyst (e.g., piperidine, morpholine, triethylamine) is suitable for the reactivity of your ketone. For less reactive ketones, consider using a stronger base.[2] The removal of water, a byproduct of this condensation, can also be critical; employing a Dean-Stark apparatus may be beneficial.[2] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur's reactivity can be enhanced by the choice of solvent. Polar solvents such as ethanol, methanol, or DMF are generally effective.[2] Gentle heating of the reaction mixture to 40-60 °C can also improve sulfur's reactivity, but be cautious of excessive heat which may lead to side reactions.[2] |
| Steric Hindrance | For sterically hindered ketones, a two-step protocol may be more effective. This involves isolating the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation before reacting it with sulfur and a base in a separate step.[2] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times, especially for challenging substrates.[2] |
| Incorrect Stoichiometry | The purity and accurate measurement of all starting materials are essential. Ensure all reagents are pure and dry before use.[2] |
Issue: Significant Formation of Byproducts
The presence of byproducts can complicate the purification process. Here are some common byproducts and strategies to mitigate their formation:
| Possible Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | If the reaction has not reached completion, you will observe unreacted carbonyl and active methylene compounds. To address this, consider increasing the reaction time, optimizing the temperature, or selecting a more effective catalyst.[2] |
| Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile intermediate may be present if the subsequent sulfur addition and cyclization steps are slow. Ensure that a sufficient amount of sulfur is used and that the reaction conditions (temperature and base) are appropriate for the cyclization to occur.[2] |
| Dimerization or Polymerization | Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. To minimize this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and reaction optimization for 2-aminothiophene synthesis.
Q1: What is the general mechanism of the Gewald synthesis?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The mechanism is generally understood to proceed in three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of an active methylene compound (like malononitrile or an α-cyanoester) with a ketone or aldehyde to form an α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur adds to this intermediate.[2]
-
Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]
Q2: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on several factors, including the reactivity of your substrates and the desired reaction conditions.
-
Basic Catalysts: Secondary amines like morpholine and piperidine, and tertiary amines like triethylamine are commonly used.[2] The choice of amine can significantly impact the reaction rate and yield.[2]
-
Organocatalysts: L-proline has been shown to be an effective and environmentally friendly catalyst, facilitating both the Knoevenagel condensation and the subsequent sulfur addition.[3]
-
Heterogeneous Catalysts: Nanoparticles such as ZnO and Na2CaP2O7 offer advantages like good selectivity, catalytic activity, and ease of separation and recycling.[4][5]
Q3: What are the typical reaction conditions for the Gewald synthesis?
Reaction conditions can vary, but a general protocol involves stirring the carbonyl compound, active methylene nitrile, elemental sulfur, and a catalytic amount of base in a solvent like ethanol or DMF at a temperature ranging from room temperature to 50-70 °C.[6] Reaction times can range from a few hours to overnight.[6]
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the consumption of the starting materials.[6]
Q5: What are the best practices for purifying the 2-aminothiophene product?
If the product precipitates out of the reaction mixture upon cooling, it can be collected by filtration.[6] If not, pouring the reaction mixture into ice-water can induce precipitation.[6] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the crude product.[6]
Catalyst Performance Data
The following tables summarize quantitative data for various catalysts used in the synthesis of 2-aminothiophenes, providing a basis for comparison.
Table 1: Homogeneous Catalyst Performance
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Ethanol | 50-70 | 2-12 | Varies | [6] |
| Piperidine | Nitriles, Aldehydes, Sulfur | Ethanol | Reflux | 1.5 | 69-86 | [7] |
| Triethylamine | Dinitriles, Malonodinitrile, Sulfur | THF | 60 | 2-3 | 26-84 | [7] |
| L-proline | Ketones, Malononitrile, Sulfur | DMF | 60 | - | up to 84 | [3] |
| Piperidinium Borate | Cyclohexanone, Malononitrile, Sulfur | EtOH/H₂O | 100 | 0.33 | 96 | [8] |
Table 2: Heterogeneous Catalyst Performance
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| ZnO Nanoparticles | Ketones/Aldehydes, Malonodinitrile, Sulfur | - | 100 | 6 | 37-86 | [7] |
| NaAlO₂ | Ketones, Nitriles, Sulfur | Ethanol | - | 10 | 26-94 | [7] |
| Na₂CaP₂O₇ | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Water | Reflux | - | >80 | [9] |
| ZnO/nanoclinoptilolite | Ketones/Aldehydes, Malonodinitrile, Sulfur | - | 100 | 4 | 30-76 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Gewald Synthesis using an Amine Base
This protocol outlines a standard one-pot synthesis using a conventional heating method.[6]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol.
-
Add the morpholine to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: L-Proline Catalyzed Synthesis
This protocol utilizes the organocatalyst L-proline under mild conditions.[3]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
L-proline (10 mol%)
-
DMF
-
Round-bottom flask, magnetic stirrer, heating source
Procedure:
-
In a round-bottom flask, dissolve the ketone or aldehyde, active methylene nitrile, and elemental sulfur in DMF.
-
Add L-proline (10 mol%) to the mixture.
-
Stir the reaction at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, follow a standard aqueous workup and purification by chromatography or recrystallization.
Protocol 3: Heterogeneous Catalysis with ZnO Nanoparticles
This solvent-free protocol employs recyclable ZnO nanoparticles as the catalyst.[5]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
ZnO nanoparticles (2.5 mol%)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the carbonyl compound, malononitrile, elemental sulfur, and ZnO nanoparticles in a reaction vessel.
-
Heat the mixture to 100 °C under solvent-free conditions for approximately 6 hours.
-
After the reaction, the solid catalyst can be recovered by filtration.
-
The product can be purified by recrystallization.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize key experimental workflows and logical relationships in catalyst selection.
Caption: A general workflow for the synthesis of 2-aminothiophenes.
Caption: A decision-making diagram for catalyst selection.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. sanad.iau.ir [sanad.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. journals.iau.ir [journals.iau.ir]
Technical Support Center: Exothermic Gewald Reactions - Temperature Control Management
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control in exothermic Gewald reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during exothermic Gewald reactions, with a focus on issues related to temperature control.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | - Reagent addition is too fast.- Inadequate cooling.- High concentration of reactants.- Incorrect solvent with low boiling point or poor heat capacity. | - Immediately stop reagent addition.- Increase cooling bath efficiency (add more ice, switch to a colder bath).- Add pre-chilled solvent to dilute the reaction mixture.- In extreme cases, quench the reaction with a suitable cold quenching agent. |
| Low Yield of Desired Product | - Suboptimal reaction temperature.- Decomposition of reactants or products at elevated temperatures.- Formation of byproducts due to excessive heat. | - Carefully monitor and maintain the recommended reaction temperature using a calibrated thermometer and an appropriate cooling bath.- Perform the reaction at a lower temperature for a longer duration.- Ensure slow, controlled addition of reagents to maintain a stable internal temperature. |
| Formation of Dark-Colored Byproducts or Tar | - Overheating, leading to decomposition of reagents or the Knoevenagel condensation intermediate. | - Implement a more efficient cooling system.- Reduce the rate of addition of the base or other reagents.- Use a solvent with a higher boiling point and good heat transfer properties. |
| Inconsistent Results Between Batches | - Variations in ambient temperature affecting the cooling rate.- Inconsistent rate of reagent addition.- Poor heat transfer due to inadequate stirring. | - Use a jacketed reactor or a well-insulated cooling bath to maintain a consistent temperature.- Employ a syringe pump for precise and reproducible reagent addition.- Ensure vigorous and consistent stirring throughout the reaction. |
| Precipitation of Sulfur | - Incomplete reaction or localized hot spots causing sulfur to melt and then solidify upon cooling. | - Improve stirring to ensure a homogeneous reaction mixture.- Maintain a consistent and appropriate reaction temperature to ensure all reactants are consumed. |
Frequently Asked Questions (FAQs)
Q1: What makes the Gewald reaction exothermic?
A1: The Gewald reaction is a multi-component condensation that involves several exothermic steps. The initial Knoevenagel condensation between a ketone/aldehyde and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization, all contribute to the overall heat generation of the reaction.
Q2: What is the ideal temperature range for a Gewald reaction?
A2: The optimal temperature for a Gewald reaction is highly dependent on the specific substrates, solvent, and base used. However, many protocols recommend maintaining the reaction temperature between 40-70°C.[1] It is crucial to consult literature for the specific variant of the Gewald reaction being performed and to conduct small-scale optimization experiments.
Q3: How can I effectively cool my Gewald reaction?
A3: The choice of cooling method depends on the scale of your reaction and the desired temperature. For small-scale laboratory reactions, common methods include:
-
Ice-Water Bath: Maintains a temperature of approximately 0-4°C.
-
Ice-Salt Bath: Can achieve temperatures as low as -20°C, depending on the salt used.
-
Dry Ice/Solvent Bath: Can reach temperatures as low as -78°C (with acetone or isopropanol).
-
Jacketed Reactor with Circulating Chiller: Offers precise and automated temperature control, which is ideal for larger-scale reactions or when tight temperature control is critical.
Q4: Can the choice of solvent affect temperature control?
A4: Absolutely. The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat with a smaller increase in temperature. Additionally, a solvent with a higher boiling point can help prevent the reaction from boiling over in the event of a temperature spike. The viscosity of the solvent can also impact heat transfer, with less viscous solvents generally allowing for more efficient heat exchange.
Q5: How does the rate of reagent addition impact the exotherm?
A5: The rate of addition of reagents, particularly the base (e.g., morpholine, triethylamine), is a critical factor in controlling the reaction exotherm. A rapid addition can lead to a sudden and potentially dangerous increase in temperature. Slow, dropwise addition using a dropping funnel or a syringe pump allows the cooling system to dissipate the generated heat effectively, maintaining a stable reaction temperature.
Q6: What are the risks of poor temperature control in a Gewald reaction?
A6: Poor temperature control can lead to several undesirable outcomes, including:
-
Runaway Reaction: An uncontrolled increase in temperature that can lead to violent boiling, pressure buildup, and potential vessel rupture.
-
Reduced Yield: Decomposition of starting materials, intermediates, or the final product at elevated temperatures.
-
Byproduct Formation: High temperatures can promote side reactions, such as the dimerization of the Knoevenagel-Cope intermediate, leading to a complex product mixture and difficult purification.
-
Safety Hazards: The release of flammable solvents or toxic gases.
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Gewald Reaction
This protocol outlines a standard procedure for a Gewald reaction with an emphasis on temperature management.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine) (0.5-1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser
-
Thermometer or thermocouple
-
Dropping funnel or syringe pump
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Set up the round-bottom flask in the cooling bath on a magnetic stirrer.
-
Add the ketone/aldehyde, active methylene nitrile, and elemental sulfur to the flask with the solvent.
-
Insert the thermometer or thermocouple into the reaction mixture, ensuring the tip is submerged but not touching the flask walls.
-
Begin stirring and allow the mixture to cool to the desired initial temperature (e.g., 10-15°C).
-
Load the base into the dropping funnel or syringe pump.
-
Add the base dropwise to the reaction mixture over a period of 30-60 minutes, carefully monitoring the internal temperature.
-
Adjust the addition rate to maintain the temperature within the desired range (e.g., not exceeding 50°C).
-
After the addition is complete, continue to stir the reaction at the set temperature for the recommended time (typically 2-6 hours), monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by filtration if it precipitates, or by pouring the reaction mixture into ice-water and then filtering.
-
Wash the crude product with a cold solvent (e.g., ethanol) and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure 2-aminothiophene derivative.
Visualizations
References
Technical Support Center: Purification of Substituted Thiophene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted thiophene derivatives?
A1: The most prevalent and effective methods for purifying substituted thiophene derivatives are column chromatography, recrystallization, and distillation.[1]
-
Column Chromatography: This technique is highly versatile for separating complex mixtures of thiophene derivatives.[1] It is particularly useful for isolating specific isomers and removing impurities with different polarities.
-
Recrystallization: This is an excellent method for achieving high purity of solid thiophene derivatives.[1] It is effective at removing small amounts of impurities from a relatively pure compound.
-
Distillation: Fractional distillation, often under vacuum, is ideal for purifying liquid thiophene derivatives, especially for larger-scale purifications where compounds have different boiling points.[2]
Q2: My substituted thiophene derivative appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel can be a significant issue for sensitive thiophene derivatives.[1] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine. This can be achieved by adding 1-2% triethylamine to the eluent.[1]
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound spends in contact with the silica gel.[1]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which can be less harsh for acid-sensitive compounds.[1]
Q3: I am struggling to separate regioisomers of my substituted thiophene derivative. What can I do?
A3: Separating regioisomers can be challenging due to their similar physical properties. Here are some approaches:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems and gradients to enhance separation. Sometimes, a less polar solvent system with a shallow gradient can improve resolution.
-
Modified Stationary Phases: Consider using modified silica gel or other specialized stationary phases that can offer different selectivity.[3]
-
-
Recrystallization: Meticulous solvent screening for recrystallization can sometimes lead to the selective crystallization of one isomer.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column can provide excellent separation of isomers.[4]
Q4: What are common impurities I should expect in my crude substituted thiophene product?
A4: The nature of impurities will depend on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: For example, in the synthesis of thiophene carboxamides, unreacted thiophene carboxylic acid and amine are common.[1]
-
Reagents: Coupling reagents and catalysts used in the synthesis can persist in the crude product.[1]
-
Byproducts: Side reactions can lead to the formation of byproducts, such as diacylated products in acylation reactions.[1]
-
Solvents: Residual solvents from the reaction or workup may be present.
Q5: My purified thiophene derivative is a dark-colored oil/solid, but the literature reports it as colorless. What could be the cause?
A5: A dark coloration often indicates the presence of impurities, even in small amounts. These can include:
-
Polymeric Materials: Some thiophene derivatives can polymerize under certain conditions, leading to colored impurities.
-
Degradation Products: Exposure to air, light, or high temperatures can cause degradation of the compound.
-
Residual Catalysts: Traces of metal catalysts from cross-coupling reactions can also impart color.
To address this, further purification by vacuum distillation to separate from less volatile colored materials or column chromatography may be necessary.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | The solvent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[2] |
| The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[2] | |
| Compound Not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[2] |
| Low Recovery | The compound is strongly adsorbed to the silica gel. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent to help desorb the compound. |
| The compound is degrading on the column. | Deactivate the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[1] |
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1] |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[1] | |
| Low Recovery | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] |
| The crystals are significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The compound is too impure. | Purify the compound by another method, such as column chromatography, before attempting recrystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Thiophene Carboxamide Derivative
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | 85 | >98 | 75 | Effective for removing both polar and non-polar impurities. |
| Recrystallization | 85 | 95 | 60 | Less effective at removing impurities with similar solubility. |
| Column Chromatography followed by Recrystallization | 85 | >99 | 55 | Provides the highest purity but with a lower overall yield. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system by running thin-layer chromatography (TLC) of the crude material. The ideal system should give the desired compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent. Heat the mixture while stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualizations
Caption: Recrystallization Workflow for Substituted Thiophene Derivatives.
Caption: Logical Flow for Selecting a Purification Method.
Caption: Pathway for Regioselective C3-Functionalization of Benzothiophenes.[5]
References
Technical Support Center: Optimizing Elemental Sulfur Solubility in the Gewald Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of elemental sulfur in solvents used for the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the Gewald reaction, and how soluble is elemental sulfur in them at room temperature?
A1: The most common solvents for the Gewald reaction are polar protic and aprotic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1] Elemental sulfur, in its common orthorhombic α-S8 form, exhibits low solubility in these solvents at room temperature (25°C).[2] The solubility is generally poor in polar solvents compared to nonpolar solvents like carbon disulfide or toluene.[3]
Q2: Why is the low solubility of elemental sulfur a problem in the Gewald reaction?
A2: The low solubility of elemental sulfur can lead to a reduced reaction rate and lower yields of the desired 2-aminothiophene product.[1] Incomplete dissolution of sulfur means that the concentration of reactive sulfur species in the solution is low, which can hinder the progress of the reaction. This can also lead to a heterogeneous reaction mixture, making stirring and consistent reaction conditions difficult to maintain.
Q3: How does temperature affect the solubility of elemental sulfur?
A3: The solubility of elemental sulfur in organic solvents generally increases with temperature.[2][4] Gently heating the reaction mixture is a common strategy to improve the solubility and reactivity of sulfur in the Gewald reaction.[1] However, excessive heat should be avoided as it can lead to undesirable side reactions.[1]
Q4: Are there any alternative sulfur sources that can be used to circumvent solubility issues?
A4: Yes, using a water-soluble sulfur source like sodium polysulfide (Na₂Sₓ) is an effective strategy to overcome the solubility problems of elemental sulfur.[5] This approach allows the reaction to be carried out in aqueous or alcoholic solutions, often with the aid of ultrasound, and can proceed efficiently without the need for a catalytic base.[5]
Troubleshooting Guide
Issue: Low or no yield in the Gewald reaction, with unreacted starting materials and solid sulfur remaining.
This common issue often points to problems with sulfur solubility and reactivity. The following troubleshooting steps can help diagnose and resolve the problem.
Initial Checks
-
Reagent Purity: Ensure all starting materials, including the carbonyl compound, active methylene nitrile, and elemental sulfur, are of high purity and dry.
-
Stoichiometry: Verify the accurate measurement and stoichiometry of all reactants and the base catalyst.
Improving Sulfur Solubility and Reactivity
If initial checks do not resolve the issue, consider the following strategies to enhance the participation of sulfur in the reaction.
-
Solvent Selection: The choice of solvent is critical. Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance the solubility and reactivity of sulfur.[1]
-
Temperature Optimization: Gently heating the reaction mixture to a temperature between 40-60°C can significantly improve the solubility of sulfur.[1] It is advisable to monitor the reaction closely to avoid potential side reactions at elevated temperatures.
-
Alternative Sulfur Source: As mentioned in the FAQs, switching to a soluble sulfur source like sodium polysulfide can completely bypass the solubility issue of elemental sulfur.[5]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, for example, using high-speed ball milling, can be effective.[6] This method can also be combined with heating to increase the reaction rate.[6]
Data Presentation
The following table summarizes the solubility of elemental sulfur in common Gewald reaction solvents and other organic solvents for comparison.
| Solvent | Solubility ( g/100g solvent) at 25°C | Notes |
| Methanol | 0.03 | Low solubility. |
| Ethanol | 0.066 | Commonly used, solubility increases with temperature. |
| Dimethylformamide (DMF) | 0.191 | Higher solubility than alcohols at room temperature. |
| Toluene | 2.070 | Higher solubility, but less common for Gewald reactions. |
| Carbon Disulfide | 34.76 | High solubility, but toxic and highly flammable. |
Data sourced from Sciencemadness.org[2]
Experimental Protocols
Protocol 1: Standard Gewald Reaction with Thermal Optimization
This protocol describes a general procedure for the Gewald reaction with heating to improve sulfur solubility.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Ethanol or Methanol (20-30 mL)
-
Base (e.g., morpholine or triethylamine) (1-2 mmol, 10-20 mol%)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To the round-bottom flask, add the carbonyl compound, active methylene compound, and elemental sulfur.[1]
-
Add the solvent (ethanol or methanol).
-
Add the base catalyst to the mixture.
-
Stir the reaction mixture and heat to 40-50°C using a water bath.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated product by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Gewald Reaction Using Sodium Polysulfide
This protocol utilizes a water-soluble sulfur source to avoid solubility issues.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Sodium Polysulfide (Na₂Sₓ) solution (e.g., Na₂S₄) (10 mmol)
-
Water or Ethanol (20-30 mL)
-
Round-bottom flask
-
Ultrasonic bath (optional but recommended)
Procedure:
-
In a round-bottom flask, combine the ketone or aldehyde and malononitrile in the chosen solvent (water or ethanol).[5]
-
Add the sodium polysulfide solution to the mixture.
-
Place the flask in an ultrasonic bath at a controlled temperature (e.g., 70°C) for the recommended reaction time (typically 0.5-2 hours).[5] If an ultrasonic bath is not available, the reaction can be stirred vigorously at the same temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture.
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Wash the product with water and recrystallize if necessary.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting sulfur solubility in the Gewald reaction.
Caption: General experimental workflow for the Gewald reaction.
Caption: Troubleshooting decision tree for sulfur solubility issues.
Caption: Strategies to improve the solubility of elemental sulfur.
References
Alternative green synthesis methodologies for 2-aminothiophenes
Welcome to the technical support center for alternative green synthesis methodologies for 2-aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main green chemistry approaches for synthesizing 2-aminothiophenes?
A1: The primary green methodologies focus on replacing hazardous solvents, reducing energy consumption, and simplifying reaction procedures. Key approaches include:
-
Use of Green Solvents: Replacing traditional volatile organic compounds with water, polyethylene glycol (PEG), ionic liquids (ILs), or deep eutectic solvents (DESs).[1]
-
Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields.[2][3]
-
Catalyst-Free and Heterogeneous Catalysis: Developing catalyst-free reactions or using reusable heterogeneous catalysts to minimize waste and simplify purification.[1][4]
-
Mechanochemistry: Utilizing solvent-free methods like ball-milling to conduct reactions.[5]
Q2: How does the Gewald reaction fit into green synthesis?
A2: The Gewald reaction, a classical multi-component reaction for synthesizing 2-aminothiophenes, is often adapted for green chemistry.[6][7] Green modifications focus on replacing the traditional base catalyst and organic solvent with more environmentally benign alternatives.[8][9]
Q3: What are the advantages of using ultrasound in 2-aminothiophene synthesis?
A3: Ultrasound-assisted synthesis offers several benefits, including shorter reaction times, milder reaction conditions, and often higher yields compared to conventional heating methods.[3][10] The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate the reaction rate.[11]
Q4: What are deep eutectic solvents (DESs) and why are they considered green?
A4: Deep eutectic solvents are mixtures of two or more compounds, typically a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea), which form a liquid with a significantly lower melting point than its individual components.[12][13][14] They are considered green due to their low toxicity, biodegradability, low cost, and simple preparation.[15]
Troubleshooting Guides
Issue 1: Low Yield in Water-Based Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low product yield when using water as a solvent. | Poor solubility of organic reactants in water. | - Add a co-solvent: A small amount of a water-miscible organic solvent like ethanol can improve solubility. - Use a phase-transfer catalyst: This can facilitate the reaction between reactants in different phases. - Employ ultrasound: Sonication can create emulsions and increase the interfacial area between reactants, enhancing the reaction rate.[1][4] |
| Reaction does not go to completion. | Insufficient energy input. | - Increase reaction temperature: While aiming for green conditions, a moderate increase in temperature (e.g., 70-80°C) can significantly improve reaction rates in water.[1][4] - Utilize microwave irradiation: Microwave heating can rapidly and efficiently heat the reaction mixture, often leading to higher yields in shorter times.[2][16] |
| Formation of side products. | Undesired side reactions in the aqueous medium. | - Adjust the pH: The pH of the aqueous medium can influence the reaction pathway. Experiment with mild bases like triethylamine.[1] - Use a catalyst: A selective catalyst can promote the desired reaction over side reactions.[1] |
Issue 2: Challenges with Microwave-Assisted Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent heating or localized charring. | Non-uniform microwave absorption by the reaction mixture. | - Use a microwave-absorbing solvent: Solvents like DMF or ethanol can help distribute the microwave energy more evenly.[2] - Stir the reaction mixture: If possible with your microwave setup, stirring can ensure uniform heating. - Use a lower power setting for a longer duration. |
| Low yield despite rapid heating. | Reaction time may be too short or the temperature may not be optimal. | - Optimize reaction time and temperature: Systematically vary the microwave irradiation time and temperature to find the optimal conditions for your specific substrates.[2][16] - Screen different bases: The choice of base can significantly impact the yield in microwave-assisted Gewald reactions.[2] |
Issue 3: Difficulties with Deep Eutectic Solvents (DESs)
| Symptom | Possible Cause | Troubleshooting Steps |
| High viscosity of the DES hinders mixing and work-up. | Inherent property of some DESs. | - Gently heat the DES: A slight increase in temperature can significantly reduce the viscosity. - Add a small amount of a co-solvent: Water or another green solvent can be added to reduce viscosity, but ensure it doesn't negatively impact the reaction. |
| Product is difficult to isolate from the DES. | High solubility of the product in the DES. | - Extraction with a suitable solvent: After the reaction, add water to dissolve the DES and then extract the product with an organic solvent like ethyl acetate. - Precipitation: If the product is a solid, try to induce precipitation by adding an anti-solvent or by cooling the reaction mixture. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis in Water
This protocol is based on the work of Liang and co-workers for a catalyst-free Gewald reaction in water.[1][4]
-
Reactant Preparation: In a suitable reaction vessel, combine the ketone (1 mmol), malononitrile (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Solvent Addition: Add 10 mL of water to the reaction mixture.
-
Reaction Conditions: Place the vessel in an ultrasonic bath operating at 40 kHz and 300 W. Heat the reaction to 70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Typical reaction times are between 0.5 to 1 hour.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general guideline based on microwave-assisted Gewald reactions.[2][16]
-
Reactant Preparation: In a microwave-safe reaction vial, add the aldehyde or ketone (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate) (1.2 mmol), elemental sulfur (1.5 mmol), and a suitable base (e.g., piperidine, 1.5 mmol).
-
Solvent Addition: Add 3 mL of a suitable microwave-absorbing solvent, such as DMF.[2]
-
Reaction Conditions: Seal the vial and place it in the microwave reactor. Irradiate the mixture for a specified time (e.g., 30 minutes) at a set temperature (e.g., 100-120°C).[2]
-
Work-up: After the reaction is complete and the vessel has cooled, pour the mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data Summary
Table 1: Comparison of Green Synthesis Methodologies for 2-Aminothiophenes
| Methodology | Catalyst | Solvent | Energy Source | Temp. (°C) | Time | Yield (%) | Reference |
| Ultrasound-assisted | Catalyst-free (with Na₂S·9H₂O) | Water | Ultrasound | 70 | 0.5 - 1 h | 42 - 90 | [1][4] |
| Ultrasound-assisted | DABCO | PEG-200 | Ultrasound | RT | 10 - 50 min | 29 - 98 | [1] |
| Microwave-assisted | Various bases (e.g., Piperidine) | DMF | Microwave | 100 - 120 | 30 min | 57 - 95 | [2] |
| Deep Eutectic Solvent | NaOH | Choline chloride:Urea | Conventional | 60 | 2 h | 68 - 88 | [1] |
| Ionic Liquid | [bmIm]OH | [bmIm]OH | Conventional | 60 | 2 h | 35 - 92 | [1] |
| Mechanochemical | Catalyst-free | Solvent-free | Ball-milling | RT | 30 min | 91 - 97 | [5] |
Visualizations
Caption: Workflow for ultrasound-assisted synthesis of 2-aminothiophenes in water.
Caption: Workflow for microwave-assisted synthesis of 2-aminothiophenes.
Caption: Simplified mechanism of the Gewald reaction for 2-aminothiophene synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. kjscollege.com [kjscollege.com]
- 12. mdpi.com [mdpi.com]
- 13. Everything You Wanted to Know about Deep Eutectic Solvents but Were Afraid to Be Told - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
Technical Support Center: Isolation of Pure Ethyl 2-Amino-5-Methyl-4-Phenylthiophene-3-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the work-up and isolation of pure ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a common product of the Gewald reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up and purification process.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitate Formation Upon Cooling | The product is too soluble in the reaction solvent (e.g., ethanol, methanol). The concentration of the product is below its saturation point. | - Concentrate the reaction mixture by removing a portion of the solvent under reduced pressure. - Add a co-solvent in which the product is less soluble, such as ice-cold water, to induce precipitation. - Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth. |
| Product Oiling Out During Recrystallization | The solvent is not ideal for the compound, leading to the separation of a liquid phase instead of solid crystals. Impurities are present that are lowering the melting point of the product. | - Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Try a different recrystallization solvent or a solvent mixture. Common solvents for this class of compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.[1] - If oiling persists, separate the oil from the solvent and try to redissolve it in a larger volume of hot solvent, then cool slowly. |
| Persistent Yellow or Brown Color in Final Product | Presence of colored impurities from the reaction. Minor degradation of the 2-aminothiophene product. | - Perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal. - If recrystallization is insufficient, purification by column chromatography may be necessary. |
| Product Contaminated with Starting Materials | The Gewald reaction has not gone to completion. | - Optimize the reaction conditions, such as increasing the reaction time or temperature, to drive the reaction to completion.[2] - If unreacted starting materials persist, they can often be removed by recrystallization or column chromatography. |
| Strong, Unpleasant Odor in the Final Product | Residual elemental sulfur or the basic catalyst (e.g., morpholine, triethylamine) is present. | - Wash the crude product thoroughly with a suitable solvent in which the impurities are soluble but the product is not. For removal of a basic catalyst, a dilute acid wash (e.g., 1% HCl) of an organic solution of the product can be effective, followed by a water wash to remove the salt. Ensure the product is stable to acidic conditions. - Ensure the product is completely dry, as residual solvent can trap odors. |
| Product appears to be degrading on a silica gel column | 2-aminothiophene derivatives can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.[2] - Alternatively, use a different stationary phase, such as neutral alumina.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying the crude product?
A1: The most common and effective method for purifying this compound is recrystallization, typically from ethanol.[3][4] This method is often sufficient to obtain a product with high purity.
Q2: What are the typical byproducts of the Gewald reaction that I should be aware of during work-up?
A2: Common byproducts include unreacted starting materials (the ketone, ethyl cyanoacetate, and sulfur) and the Knoevenagel-Cope condensation intermediate.[2] Under certain conditions, dimerization or polymerization of starting materials can also occur.[2]
Q3: My compound is not precipitating, even after adding cold water. What should I do?
A3: If precipitation is not induced by cooling or the addition of water, an extraction work-up is recommended. Extract the product into an organic solvent like ethyl acetate, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and then concentrate it under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization or column chromatography.
Q4: What solvent system is recommended for column chromatography of this compound?
A4: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[5] The ideal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the product from any impurities.
Q5: What is a typical yield and purity I can expect for the final product?
A5: For structurally similar compounds prepared via the Gewald reaction, yields after purification can be quite high. For example, the synthesis of ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate reported a yield of 85.0% with a purity of 99%.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of a substituted 2-aminothiophene.
| Parameter | Value | Reference Compound |
| Yield | 85.0% | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate |
| Purity | 99% | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate |
| Recrystallization Solvent | Ethanol | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[4] |
| Melting Point | 148-149 ºC | Ethyl 2-amino-4-phenylthiophene-3-carboxylate[3] |
Experimental Protocol: Work-up and Recrystallization
This protocol outlines a general procedure for the work-up and purification of this compound from a typical Gewald reaction mixture.
-
Reaction Quenching and Precipitation:
-
After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with stirring. This will often cause the crude product to precipitate.
-
If a solid forms, continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any water-soluble impurities.
-
Follow with a wash of cold ethanol to remove residual starting materials and byproducts.
-
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the isolation and purification.
Caption: Troubleshooting decision tree for purification.
References
Characterization issues with unstable thiophene intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common characterization challenges encountered when working with unstable thiophene intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are many thiophene intermediates inherently unstable? A1: The instability of thiophene intermediates often stems from the high reactivity of the electron-rich thiophene ring.[1][2] The sulfur atom can be susceptible to oxidation, forming S-oxides (sulfoxides) or S,S-dioxides (sulfones).[3] Furthermore, exposure to light, air, strong acids, or high temperatures can trigger degradation, polymerization, or other unwanted side reactions.[1][3][4]
Q2: What are the primary degradation pathways for thiophene derivatives? A2: Key degradation pathways include:
-
Oxidative Degradation: The sulfur atom can be oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can generate reactive species that lead to degradation.[3]
-
Polymerization: Strong acids or high temperatures can catalyze acid-catalyzed polycondensation, resulting in the formation of insoluble resinous materials.[1][4]
-
Ring Cleavage: In some organometallic reactions, transition metal complexes can cleave the C-S bond of the thiophene ring.[5]
Q3: What are the optimal storage conditions for potentially unstable thiophene compounds? A3: To maximize stability and shelf life, thiophene derivatives should be stored under specific conditions. For example, 3-Acetylthiophene should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][3] Refrigeration is recommended for long-term storage.[1]
Table 1: Recommended Storage Conditions for Thiophene Intermediates
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated)[3] | To minimize thermal degradation and slow potential side reactions.[3] |
| Atmosphere | Inert gas (Nitrogen or Argon)[3] | To prevent oxidation of the sulfur atom in the thiophene ring.[3] |
| Light | Amber vial or dark location | To prevent photodegradation.[1] |
| Container | Tightly sealed | To prevent exposure to moisture and atmospheric oxygen.[3] |
Troubleshooting Guides
This section addresses specific issues you might encounter during the characterization of unstable thiophene intermediates.
Issue 1: My NMR spectrum shows broad, poorly resolved peaks.
Q: I've isolated my thiophene intermediate, but the ¹H NMR spectrum is broad and difficult to interpret. What could be the cause? A: This is a common issue when dealing with unstable or aggregating species.
-
Potential Cause 1: Paramagnetic Impurities. Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.
-
Solution 1: Purify your sample further using techniques like flash column chromatography or recrystallization. If metal contamination is suspected, consider washing with a chelating agent solution.
-
Potential Cause 2: Aggregation (π-stacking). Thiophene-based conjugated molecules are prone to forming π-stacked aggregates, even in solution. This can lead to broad shielded components in the NMR spectrum.[6][7][8]
-
Solution 2: Try acquiring the spectrum in a different deuterated solvent or at an elevated temperature to disrupt aggregation. Use 2D NMR techniques like HSQC or NOESY to gain more structural insight despite the line widths.[6]
-
Potential Cause 3: Decomposition. The intermediate may be decomposing in the NMR tube.
-
Solution 3: Acquire the spectrum immediately after sample preparation using a cold probe if available. Consider running in-situ NMR on the reaction mixture to observe the intermediate as it is formed, before it has a chance to degrade upon isolation.[9]
Issue 2: I am unable to get a clear molecular ion peak in my mass spectrum.
Q: My mass spectrometry analysis (e.g., ESI-MS) does not show the expected molecular ion (M+), or the spectrum is dominated by fragments. Why is this happening? A: This often indicates the intermediate is too unstable for the ionization method or is fragmenting readily.
-
Potential Cause 1: In-source Fragmentation/Decomposition. The compound may be degrading under the thermal or energetic conditions of the ion source. The fragmentation pattern is often highly influenced by the substituents on the thiophene ring.[10]
-
Solution 1: Use a softer ionization technique. Atmospheric Pressure Chemical Ionization (APCI) can be effective for thiophene compounds and may generate predominant molecular ions with less fragmentation.[11] If available, techniques like field desorption (FD) or chemical ionization (CI) are also worth trying.
-
Potential Cause 2: High Reactivity. The intermediate may be reacting with the solvent or other molecules before it can be ionized.
-
Solution 2: Use aprotic, high-purity (LC-MS grade) solvents. Ensure rapid analysis after sample preparation. Direct injection or techniques that minimize time in solution can be beneficial.
-
Potential Cause 3: Rearrangement. Skeletal rearrangement ions are common in the mass spectra of thiophene derivatives.[12][13]
-
Solution 3: Carefully analyze the fragmentation pattern. It may provide valuable structural clues. High-resolution mass spectrometry (HRMS) can help confirm the elemental composition of the fragments, aiding in the interpretation of the fragmentation pathways.
Issue 3: My isolated product changes color and purity over time.
Q: I successfully isolated my thiophene intermediate, but it has turned from a white solid to a yellow or brownish material upon standing. Is it still usable? A: Discoloration is a visual indicator of degradation or impurity formation.[3]
-
Potential Cause: Oxidation and/or Photodegradation. Exposure to air and light is a common cause of discoloration in thiophene derivatives.[1]
-
Solution: While a slight color change may not affect all applications, it is critical to re-analyze the material's purity via HPLC or NMR before use.[3] For future batches, ensure handling and storage are performed under an inert atmosphere and protected from light.[1]
Experimental Protocols & Visualizations
Protocol 1: HPLC Purity Analysis for Thiophene Intermediates
This protocol provides a general method for assessing the purity of a synthesized thiophene intermediate and detecting degradation products.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is often a good starting point. Optimize based on the polarity of your compound.
-
Detector: UV-Vis detector, monitoring at the λmax of your compound (typically in the 254-350 nm range for thiophenes).
-
Equilibration: Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.[3]
-
-
Sample Preparation:
-
Prepare a stock solution of your thiophene intermediate in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute this stock solution as needed to be within the linear range of the detector.[3]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.[3]
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks to determine the relative purity and identify any impurity/degradation peaks.
-
Below is a generalized workflow for troubleshooting characterization issues.
Caption: A logical workflow for identifying and resolving common characterization issues.
Visualizing Degradation Pathways
Understanding potential degradation pathways is crucial for interpreting unexpected results. The diagram below illustrates common routes of thiophene decomposition.
Caption: Key environmental triggers and resulting degradation products for thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl and Methyl 2-Aminothiophene-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The ethyl and methyl esters of this heterocyclic core are frequently utilized starting materials for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities reported for derivatives of ethyl 2-aminothiophene-3-carboxylate and methyl 2-aminothiophene-3-carboxylate, supported by available experimental data. While a direct comparative study of the unsubstituted parent esters is not extensively documented in the reviewed literature, this guide summarizes the activities of their various derivatives, offering insights into their potential as scaffolds for drug discovery.
Data Presentation: A Comparative Overview
The following tables summarize the reported biological activities and quantitative data for various derivatives of ethyl and methyl 2-aminothiophene-3-carboxylates.
Table 1: Comparative Biological Activities
| Biological Activity | Ethyl 2-Aminothiophene-3-Carboxylate Derivatives | Methyl 2-Aminothiophene-3-Carboxylate Derivatives | Key Findings |
| Antimicrobial | Active against various bacterial and fungal strains.[1][2][3] | Derivatives have shown activity against bacterial strains. | Substituents on the thiophene ring significantly influence antimicrobial potency.[1] |
| Anti-inflammatory | Derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.[4][5][6] | Acylhydrazone derivatives show potent anti-inflammatory and analgesic effects.[7] | Both ester types serve as scaffolds for compounds with significant anti-inflammatory potential. |
| Anticancer/Cytostatic | Not a primary focus in the reviewed literature. | Derivatives discovered to have unusual cytostatic selectivity for several cancer cell lines.[8][9] Urea derivatives show promising in vitro cytotoxicity.[10] | Methyl ester derivatives appear to be more extensively explored for their anticancer properties. |
| Enzyme Inhibition | Shown to interact with cytochrome P450 enzymes.[4] | Urea derivatives are effective binders of the ribonucleotide reductase protein.[10] | Both scaffolds are suitable for designing enzyme inhibitors. |
| Antileishmanial | 3-carboxylate substituted derivatives showed favorable activity against Leishmania amazonensis.[11] | Not explicitly detailed in the reviewed literature for this specific activity. | The ethyl ester group in certain derivatives was more favorable for antileishmanial activity than larger alkyl groups.[11] |
Table 2: Quantitative Data for Biological Activity
| Compound Class | Specific Derivative | Biological Activity | Assay | Result | Reference |
| Ethyl Ester Derivative | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Anti-inflammatory | Not specified | IC50: 121 µM | [6] |
| Ethyl Ester Derivative | 2-[(2-Chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester | Anti-inflammatory | Not specified | IC50: 348 µM | [6] |
| Ethyl Ester Derivative | 3-ethyl-ester substituted 2-aminothiophene | Antileishmanial | in vitro vs L. amazonensis promastigotes | IC50: 3.1 µM | [11] |
| Ethyl Ester Derivative | 3-ethyl-ester substituted 2-aminothiophene | Antileishmanial | in vitro vs L. amazonensis amastigotes | IC50: 2.9 µM | [11] |
| Methyl Ester Derivative | 3-Aminothiophene-2-acylhydrazone derivative (5a) | Anti-inflammatory | Carrageenan-induced peritonitis in mice | ID50: 7.2 ± 1.8 µmol/Kg | [7] |
| Methyl Ester Derivative | 3-Aminothiophene-2-acylhydrazone derivative (5d) | Anti-inflammatory | Carrageenan-induced peritonitis in mice | ID50: > 100 µmol/Kg | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of these compounds.
Antimicrobial Activity Screening
A common method for assessing antimicrobial activity is the Minimum Inhibitory Concentration (MIC) method .[2]
-
Preparation of Test Compounds: The synthesized derivatives of ethyl and methyl 2-aminothiophene-3-carboxylates are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Bacterial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) is used.
-
Assay Procedure:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
A standardized inoculum of each bacterial strain is added to the wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
-
Controls: A positive control (a known antibiotic like ampicillin or streptomycin) and a negative control (solvent alone) are included in each assay.[2]
Anti-inflammatory Activity Assessment (Carrageenan-Induced Peritonitis Model)
This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[7]
-
Animals: Mice are typically used for this assay.
-
Compound Administration: The test compounds (derivatives of methyl 3-aminothiophene-2-carboxylate) are administered orally at various doses. A control group receives the vehicle, and another group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after treatment, peritonitis is induced by an intraperitoneal injection of carrageenan.
-
Cell Migration Analysis: After a set period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with saline. The total number of leukocytes in the peritoneal fluid is then counted.
-
Data Analysis: The percentage of inhibition of leukocyte migration is calculated by comparing the cell counts in the treated groups to the control group. The ID50 (the dose that inhibits 50% of the inflammatory response) is then determined.[7]
Cytostatic Activity Evaluation
The cytostatic potential of 2-aminothiophene-3-carboxylic acid ester derivatives against various tumor cell lines is often evaluated.[8][9]
-
Cell Lines: A panel of human tumor cell lines (e.g., T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma) and non-tumorigenic cells are used.[8][9]
-
Assay Procedure:
-
Cells are seeded in microtiter plates and allowed to adhere overnight.
-
The cells are then exposed to a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Cell viability is assessed using a suitable method, such as the MTS assay or by measuring protein synthesis.
-
-
Data Analysis: The 50% cytostatic concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated.[9]
Visualizations: Experimental Workflow and Synthesis
To better illustrate the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of 2-aminothiophene-3-carboxylate derivatives.
A common and direct method for synthesizing the 2-aminothiophene-3-carboxylate framework is the Gewald reaction.[4]
Caption: The Gewald three-component reaction for the synthesis of 2-aminothiophene-3-carboxylates.
Conclusion
Both ethyl and methyl 2-aminothiophene-3-carboxylate derivatives serve as valuable scaffolds for the development of a diverse range of biologically active molecules. The available literature suggests that while both classes of compounds exhibit promising antimicrobial and anti-inflammatory activities, derivatives of methyl 2-aminothiophene-3-carboxylate have been more extensively investigated for their cytostatic and anticancer properties. Conversely, certain ethyl ester derivatives have shown notable antileishmanial activity. The choice between an ethyl or methyl ester in a drug discovery program will likely depend on the specific therapeutic target and the desired pharmacokinetic properties, as the ester group can influence factors such as solubility, metabolic stability, and cell permeability. Further head-to-head comparative studies of analogous ethyl and methyl ester derivatives are warranted to delineate more precise structure-activity relationships and to fully exploit the therapeutic potential of this important heterocyclic system.
References
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives | News of Pharmacy [nphj.nuph.edu.ua]
- 4. Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate|97% [benchchem.com]
- 5. jpsbr.org [jpsbr.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 11. mdpi.com [mdpi.com]
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Derivatives
The 2-aminothiophene core is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] Its synthetic tractability, primarily through the robust Gewald reaction, coupled with its favorable physicochemical properties, has cemented its role as a critical building block in modern drug discovery.[1][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-aminothiophene derivatives across different therapeutic targets, supported by experimental data and detailed protocols for their synthesis and evaluation.
The Architectural Blueprint: Understanding the 2-Aminothiophene Core
The foundational 2-aminothiophene structure offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The key positions for substitution are the amino group at C2, the adjacent C3 position, and the C4 and C5 positions of the thiophene ring. Each of these sites plays a crucial role in dictating the molecule's interaction with its biological target.
Comparative SAR Analysis: From Kinase Inhibition to Antimicrobial Action
The true power of the 2-aminothiophene scaffold lies in its ability to be tailored for high potency and selectivity against diverse biological targets. Here, we compare the SAR of this versatile core in two distinct and therapeutically significant areas: anticancer and antimicrobial applications.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, ranging from the inhibition of key signaling kinases to the induction of apoptosis.
A study by de Oliveira et al. (2016) explored the antiproliferative effects of several 2-aminothiophene derivatives against cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cell lines.[1][4] The results highlight the critical role of substituents on the thiophene ring in modulating cytotoxic activity.
| Compound ID | R1 | R2 | HeLa IC50 (µM) at 48h | PANC-1 IC50 (µM) at 48h |
| 6CN14 | -(CH2)4- | CN | ~25 | ~25 |
| 7CN09 | -(CH2)5- | CN | ~25 | >50 |
| Doxorubicin | - | - | <5 | <5 |
| Data synthesized from de Oliveira, M. F., et al. (2016).[1][4] |
Key SAR Insights:
-
Cyclic Substitution at C4-C5: The presence of a fused carbocyclic ring at the C4 and C5 positions is a common feature in this series. The size of this ring appears to influence activity, with the cyclohexyl-fused derivative (6CN14) showing potent activity against both cell lines, while the cycloheptyl-fused analog (7CN09) was less effective against PANC-1 cells.[4]
-
The Cyano Group at C3: The cyano (-CN) group at the C3 position is a recurring motif in many biologically active 2-aminothiophenes and is likely a key contributor to the observed antiproliferative effects.
Atypical protein kinase C (aPKC) isoforms are implicated in cancer cell survival and proliferation, making them attractive therapeutic targets. A series of 2-amino-3-carboxy-4-phenylthiophenes have been identified as potent aPKC inhibitors.
General Structure of aPKC Inhibitors:
Key SAR Insights for aPKC Inhibition.
Key SAR Insights:
-
C4-Aryl Substitution: The nature of the substituent on the C4-phenyl ring is a critical determinant of aPKC inhibitory activity. Electron-donating groups, such as methoxy (-OCH3), are favored, suggesting that an electron-rich phenyl ring enhances binding to the kinase.
-
C2-Amino Group: The unsubstituted primary amine at the C2 position appears to be crucial for activity. Alkylation or acylation of this group generally leads to a significant decrease in potency.
-
C3-Carboxy Moiety: A carboxylate or ester group at the C3 position is a common feature of these inhibitors and is likely involved in key interactions within the aPKC active site.
Antimicrobial Activity: Combating Pathogenic Microbes
2-Aminothiophene derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6][7] Their mechanism of action can vary, but they often disrupt essential cellular processes in microorganisms.
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2-aminothiophene derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | R Group | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 1 | 4-Chlorophenyl | 20 | 40 |
| 2 | 4-Methoxyphenyl | 20 | 40 |
| 3 | 4-Nitrophenyl | >40 | >40 |
| 4 | 2,4-Dichlorophenyl | 10 | 20 |
| Gentamicin | - | 10 | 10 |
| Data synthesized from multiple sources for illustrative purposes.[7] |
Key SAR Insights:
-
Halogenation: The presence of halogen atoms, particularly chlorine, on the C4-phenyl ring (Compound 1 and 4) is associated with enhanced antibacterial activity. The di-substituted analog (Compound 4) showed the most promising activity.
-
Electron-Donating vs. Withdrawing Groups: An electron-donating methoxy group (Compound 2) conferred moderate activity, whereas a strongly electron-withdrawing nitro group (Compound 3) was detrimental to activity. This suggests that the electronic properties of the C4-substituent are crucial for antimicrobial efficacy.
Experimental Protocols: A Guide to Synthesis and Evaluation
Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that is the most common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[2][3]
Generalized Gewald Reaction Workflow.
Detailed Experimental Protocol (Solvent-Free):
-
Reactant Mixture: In a round-bottom flask, combine the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or piperidine (0.1-0.2 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) for the appropriate time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and treat it with an aqueous solution of a weak acid (e.g., 10% HCl) to neutralize the base.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and then a cold solvent like ethanol or diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Biological Evaluation: Assessing Therapeutic Potential
This protocol outlines a general method for determining the in vitro inhibitory activity of 2-aminothiophene derivatives against a target kinase.
Workflow for an In Vitro Kinase Inhibition Assay.
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Tris-HCl) containing a low percentage of DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare serial twofold dilutions of the 2-aminothiophene derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Context: aPKC in Cell Proliferation
The inhibition of atypical Protein Kinase C (aPKC) by certain 2-aminothiophene derivatives can disrupt downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Simplified aPKC Signaling Pathway.
Conclusion
The 2-aminothiophene scaffold represents a highly adaptable and valuable platform in medicinal chemistry. The structure-activity relationships discussed herein demonstrate that subtle modifications to this core can lead to significant changes in biological activity, enabling the development of potent and selective agents against a range of diseases. The provided experimental protocols offer a practical framework for the synthesis and evaluation of novel 2-aminothiophene derivatives, paving the way for the discovery of next-generation therapeutics. As our understanding of the molecular basis of disease continues to grow, the strategic functionalization of this privileged scaffold will undoubtedly remain a key strategy in the quest for new and effective medicines.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
Thiophene Derivatives Challenge Combretastatin A-4 in Antiproliferative Activity
A new class of thiophene-based compounds is demonstrating potent anticancer activity, positioning them as promising alternatives to the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). Extensive research reveals that by incorporating a thiophene scaffold, these derivatives not only mimic the structural features of CA-4 but, in some cases, exhibit superior or comparable antiproliferative effects against various cancer cell lines. These findings open new avenues for the development of more stable and effective microtubule-targeting agents.
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, a critical process for cell division.[1][2] By binding to the colchicine site on β-tubulin, CA-4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] However, the clinical utility of CA-4 is hampered by its poor water solubility and the instability of its cis-stilbene bridge, which can isomerize to the less active trans-form.[1][4]
To overcome these limitations, researchers have explored the replacement of the olefinic bond in CA-4 with various heterocyclic rings. The thiophene ring, in particular, has emerged as a successful bioisosteric replacement, offering a rigid scaffold that locks the molecule in a favorable conformation for tubulin binding.[5][6] This guide provides a comparative analysis of the antiproliferative activity of key thiophene derivatives and Combretastatin A-4, supported by quantitative data and detailed experimental protocols.
Comparative Antiproliferative Activity
The antiproliferative efficacy of thiophene derivatives has been evaluated against a panel of human cancer cell lines, with their potency often compared directly to CA-4. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a standard metric for this comparison. The data presented below, compiled from various studies, highlights the potential of these synthetic analogs.
| Compound | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | A549 (Lung) | 0.0018 ± 0.0006 | [7] |
| HL-7702 (Normal Liver) | 0.0091 ± 0.0004 | [7] | |
| Thiophene Derivative 5f | SGC-7901 (Gastric) | Sub-micromolar | [5][8] |
| A549 (Lung) | Sub-micromolar | [5][8] | |
| HeLa (Cervical) | Sub-micromolar | [5][8] | |
| Thiophene Derivative 8d | SGC-7901 (Gastric) | Sub-micromolar | [5][8] |
| A549 (Lung) | Sub-micromolar | [5][8] | |
| HeLa (Cervical) | Sub-micromolar | [5][8] | |
| Thiophene Derivative 13d | SGC-7901 (Gastric) | 0.013 | [8] |
| Thiophene Derivative 6-31 | SGC-7901 (Gastric) | Noteworthy potency | [8] |
| A549 (Lung) | Noteworthy potency | [8] | |
| HeLa (Cervical) | Noteworthy potency | [8] | |
| Thiophene Derivative 5b | HT29 (Colon) | 2.61 ± 0.34 | [9] |
| Thiophene Derivative BU17 | A549 (Lung) | 9.00 | [10] |
Note: "Sub-micromolar" and "Noteworthy potency" indicate significant activity as reported in the source, with specific values not always provided in the abstract.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for both Combretastatin A-4 and its thiophene-based analogs is the inhibition of tubulin polymerization.[1][10] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule network has several downstream consequences, ultimately leading to cancer cell death.
Experimental Protocols
The evaluation of the antiproliferative activity of these compounds involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiophene derivatives or Combretastatin A-4 for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.
-
Tubulin Preparation: Purified tubulin is suspended in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with the test compounds or a control (e.g., CA-4) at 37°C.
-
Polymerization Monitoring: The increase in absorbance (turbidity) due to microtubule formation is monitored over time at 340 nm in a spectrophotometer.
-
Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of treated samples with those of untreated controls.
Conclusion
Thiophene derivatives of Combretastatin A-4 represent a significant advancement in the design of tubulin polymerization inhibitors. By replacing the unstable cis-stilbene bridge with a rigid thiophene ring, these analogs exhibit enhanced stability while maintaining or even improving upon the potent antiproliferative activity of the parent compound.[5][8] The data strongly suggests that certain thiophene derivatives are highly effective against a range of cancer cell lines, with some showing sub-micromolar IC50 values.[5][8] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising anticancer agents.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,3-diarylthiophene analogues of combretastatin A-4 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. The synthesis and tubulin binding activity of thiophene-based analogues of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Docking Studies of Thiophene Derivatives with Target Enzymes
Introduction: The Convergence of In Silico and In Vitro in Drug Discovery
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. For researchers investigating the therapeutic potential of thiophene derivatives, a privileged scaffold in medicinal chemistry, molecular docking serves as a powerful initial tool. It allows for the prediction of binding affinities and interaction patterns with target enzymes, thereby prioritizing candidates for synthesis and biological evaluation. However, the predictive power of in silico models is only as robust as their correlation with real-world experimental data.
This guide provides a comparative analysis of docking studies of thiophene derivatives against two clinically relevant enzyme targets: Cyclooxygenase-2 (COX-2) and Neuraminidase. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and offer a transparent comparison of computational predictions with experimental outcomes. This approach is designed to equip researchers, scientists, and drug development professionals with the insights needed to critically evaluate and effectively utilize docking studies in their own research endeavors.
Part 1: Thiophene Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Thiophene-containing compounds have been explored as potent and selective COX-2 inhibitors.[1][2][3][4]
The "Why": Causality in Docking Protocol Design for COX-2
The reliability of a docking study hinges on the careful preparation of both the protein and the ligand, as well as the appropriate selection of the docking algorithm and scoring function.
-
Protein Preparation: The crystal structure of the target enzyme, in this case, human recombinant COX-2, is the starting point. It is crucial to remove water molecules and co-crystallized ligands that are not essential for the interaction being studied. The addition of hydrogen atoms and the assignment of appropriate protonation states to amino acid residues are critical steps that significantly influence the calculated binding energies. For COX-2, the protonation state of key residues in the active site, such as His90 and Arg513, can dramatically alter the binding mode of inhibitors.[4]
-
Ligand Preparation: The 3D structures of the thiophene derivatives must be generated and energetically minimized. The assignment of correct partial charges and rotatable bonds is essential for the docking software to accurately explore the conformational space of the ligand within the enzyme's active site.
-
Docking Algorithm and Scoring Function: The choice of docking software (e.g., AutoDock, GOLD, Glide) and its associated scoring function is a critical decision. Different algorithms use different search strategies to explore the binding poses, and scoring functions employ various mathematical models to estimate the binding affinity. It is often advisable to use multiple docking programs or scoring functions to increase the confidence in the predicted binding modes.
Comparative Analysis: Docking Scores vs. Experimental IC50 Values
A strong correlation between the predicted binding energy (docking score) from in silico studies and the experimentally determined inhibitory activity (e.g., IC50) is the ultimate validation of a docking protocol.[2] The following table presents a comparative view of docking scores and experimental IC50 values for a selection of thiophene derivatives targeting COX-2.
| Compound ID | Thiophene Derivative Structure | Docking Score (kcal/mol) | Experimental IC50 (µM) for COX-2 | Reference |
| Compound 7f | Thiophene-pyrazole with chloro substituent | -9.8 | 0.12 | [1] |
| Compound 7g | Thiophene-pyrazole with bromo substituent | -9.5 | 0.15 | [1] |
| Celecoxib | (Reference Drug) | -10.2 | 0.04 | [1] |
Note: The docking scores and IC50 values are sourced from the cited literature and are presented here for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental and computational conditions.
The data illustrates a general trend where lower (more negative) docking scores correlate with lower IC50 values, indicating stronger binding and higher inhibitory potency. For instance, Compound 7f, with a more favorable docking score than Compound 7g, also exhibits a slightly lower IC50 value.[1] Celecoxib, a known potent COX-2 inhibitor, shows the best docking score and the lowest IC50 value in this comparison.[1]
Self-Validating System: Experimental Protocol for In Vitro COX-2 Inhibition Assay
To ensure the trustworthiness of the findings, a detailed and robust experimental protocol for validating the in silico predictions is essential. The following is a standard protocol for a fluorometric in vitro COX-2 inhibitor screening assay.[5][6]
Objective: To determine the 50% inhibitory concentration (IC50) of thiophene derivatives against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (positive control)
-
Test thiophene derivatives
-
96-well white opaque microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X working solution of the test inhibitors and Celecoxib in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with COX Assay Buffer.
-
Reconstitute the COX-2 enzyme in sterile deionized water and keep on ice.
-
Prepare the Reaction Mix for each well by mixing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the Arachidonic Acid/NaOH solution immediately before use.
-
-
Assay Procedure:
-
Add 10 µl of the diluted test inhibitor or control to the appropriate wells of the 96-well plate.
-
Add 80 µl of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Calculate the rate of reaction from the linear phase of the kinetic plot.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control (enzyme activity without inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow Visualization
Caption: Workflow for COX-2 inhibitor docking and experimental validation.
Part 2: Thiophene Derivatives as Neuraminidase Inhibitors
Neuraminidase is a crucial enzyme for the release of newly formed influenza virus particles from infected host cells. Inhibiting neuraminidase is a clinically validated strategy for the treatment of influenza. Several studies have explored thiophene derivatives as potential neuraminidase inhibitors.[7][8]
The "Why": Strategic Considerations for Neuraminidase Docking
The active site of neuraminidase is a well-defined cavity, and successful inhibitors typically form key interactions with a network of conserved amino acid residues.
-
Target Flexibility: The neuraminidase active site, particularly the 150-loop, can exhibit conformational flexibility.[7] Therefore, employing flexible docking protocols, where certain side chains of the active site residues are allowed to move, can provide a more accurate representation of the ligand-protein interaction.
-
Role of Water Molecules: Specific water molecules within the active site can mediate interactions between the inhibitor and the enzyme. Deciding whether to include or exclude these water molecules during the docking simulation is a critical choice that should be based on an analysis of the crystal structure and the specific interactions of known inhibitors.
-
Pharmacophore Modeling: In addition to docking, pharmacophore modeling can be a valuable complementary approach. A pharmacophore model defines the essential 3D arrangement of functional groups required for binding. This can be used to screen large compound libraries for molecules that fit the pharmacophoric features of known neuraminidase inhibitors.
Comparative Analysis: Docking Predictions and Experimental Validation
The following table compares the docking results and experimental data for a novel thiophene derivative targeting influenza neuraminidase.
| Compound ID | Thiophene Derivative Structure | Docking Score (kcal/mol) | Experimental IC50 (µM) for Neuraminidase | Reference |
| Compound 4b | Novel thiophene-quinoline derivative | -11.5 | 0.03 | [7][8] |
| Oseltamivir Carboxylate | (Reference Drug) | -10.8 | 0.06 | [7][8] |
Note: The docking scores and IC50 values are sourced from the cited literature and are presented here for comparative purposes.
In this case, the thiophene derivative (Compound 4b) shows a more favorable docking score and a lower IC50 value compared to the established drug, oseltamivir carboxylate, suggesting it is a highly potent neuraminidase inhibitor.[7][8] The molecular docking study for Compound 4b revealed that the thiophene moiety plays a crucial role in binding to the active site of neuraminidase.[7]
Self-Validating System: Experimental Protocol for Neuraminidase Inhibition Assay
A fluorescence-based neuraminidase inhibition assay is a widely used and reliable method for determining the potency of potential inhibitors.[9][10]
Objective: To determine the IC50 of thiophene derivatives against influenza virus neuraminidase.
Materials:
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer
-
Oseltamivir carboxylate (positive control)
-
Test thiophene derivatives
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent and Virus Preparation:
-
Prepare serial dilutions of the test inhibitors and oseltamivir carboxylate in the assay buffer.
-
Dilute the influenza virus stock to a concentration that gives a linear rate of substrate cleavage over the assay period.
-
-
Assay Procedure:
-
Add 50 µl of the diluted test inhibitor or control to the wells of the 96-well plate.
-
Add 50 µl of the diluted virus to each well (except for the substrate control wells).
-
Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µl of the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a suitable stop solution.
-
Measure the fluorescence of the product, 4-methylumbelliferone (Excitation/Emission = 365/450 nm).
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Logical Relationship Visualization
Caption: Logical relationship of neuraminidase inhibition by thiophene derivatives.
Conclusion: An Integrated Approach to Drug Discovery
This comparative guide underscores the indispensable role of integrating computational and experimental approaches in the evaluation of thiophene derivatives as potential enzyme inhibitors. While molecular docking provides invaluable insights into binding modes and affinities, guiding the prioritization of synthetic targets, its predictions must be rigorously validated through well-designed in vitro assays. The presented case studies on COX-2 and neuraminidase inhibitors demonstrate that a strong correlation between in silico and in vitro data provides a high degree of confidence in the therapeutic potential of the investigated compounds. By adopting a self-validating system of inquiry, researchers can accelerate the discovery and development of novel thiophene-based therapeutics with enhanced efficacy and selectivity.
References
- 1. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors | springermedizin.de [springermedizin.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl 2-Amino-Thiophene-3-Carboxylate Isomers
This guide provides a detailed comparison of the spectroscopic data for various isomers of ethyl 2-amino-thiophene-3-carboxylate, a crucial scaffold in medicinal chemistry and materials science. The differentiation of these isomers is paramount for researchers in drug development and related scientific fields. This document summarizes key spectroscopic data in a comparative format and outlines the experimental protocols for their acquisition.
Spectroscopic Data Comparison
The structural variations among the isomers of ethyl 2-amino-thiophene-3-carboxylate, particularly substitutions at the 4- and 5-positions of the thiophene ring, give rise to distinct spectroscopic signatures. Below is a summary of the nuclear magnetic resonance (NMR) and infrared (IR) data for several representative isomers.
¹H NMR Spectroscopic Data
The proton NMR spectra are particularly useful for identifying the substitution pattern on the thiophene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Thiophene-H (ppm) | -NH₂ (ppm) | -OCH₂- (ppm) | -CH₃ (ester) (ppm) | Other Protons (ppm) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 5.82 (s, 1H) | 6.07 (s, 2H) | 4.29 (q, J = 7.1 Hz, 2H) | 1.35 (t, J = 7.1 Hz, 3H) | 2.28 (s, 3H, 4-CH₃)[1][2] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 6.16 (s, 1H) | 7.38 (s, 2H) | - | - | 7.25 (m, 5H, Ar-H) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | - | 7.20 (s, 2H) | 4.11 (q, J = 7.1 Hz, 2H) | 1.22 (t, J = 7.1 Hz, 3H) | 1.65-1.67 (m, 4H), 2.40-2.56 (m, 4H)[3] |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | - | 7.19 (s, 2H) | 4.13 (q, J = 7.0 Hz, 2H) | 1.23 (t, J = 7.1 Hz, 3H) | 2.12 (m, 2H), 2.62 (m, 4H)[3] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | - | 8.00 (s, 2H) | 4.19 (q, J = 7.0 Hz, 2H) | 1.27 (t, J = 7.1 Hz, 3H) | 2.27 (s, 3H, 4-CH₃), 2.59 (s, 3H, acetyl-CH₃)[3] |
¹³C NMR Spectroscopic Data
Carbon NMR provides information on the carbon framework of the molecules.
| Compound | C=O (ppm) | Thiophene C₂ (ppm) | Thiophene C₃ (ppm) | Thiophene C₄ (ppm) | Thiophene C₅ (ppm) | -OCH₂- (ppm) | -CH₃ (ester) (ppm) | Other Carbons (ppm) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 166.13 | 164.17 | 102.85 | 136.71 | 106.72 | 59.54 | 14.40 | 18.40 (4-CH₃)[1][2] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 166.13 | 161.63 | 105.76 | 132.46 | 117.63 | 59.36 | 14.46 | 26.93, 24.52, 23.23, 22.81 (cyclohexane carbons)[4] |
Infrared (IR) Spectroscopic Data
IR spectroscopy is instrumental in identifying key functional groups. The vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 3408, 3298 | 1670 | 1587, 1510, 1440 |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 3460, 3319 | 1666 | 1593, 1496, 1438[3] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3414, 3308 | 1656 | 1577, 1492, 1446[3] |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | 3416, 3294 | 1645 | 1601, 1493[3] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | 3408, 3298 | 1670, 1609 | 1587, 1510, 1440[3] |
Mass Spectrometry Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight.
| Compound | Molecular Formula | Calculated m/z | Found [M+H]⁺ |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C₈H₁₁NO₂S | 185.05 | 186.15[1][2] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize the isomers of ethyl 2-amino-thiophene-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[3]
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition:
-
ESI-MS: The sample solution is infused into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured. This technique is particularly useful for confirming the molecular weight of the compound.[1][2]
-
GC-MS: For volatile compounds, the sample is injected into a gas chromatograph, where it is separated from other components before entering the mass spectrometer for ionization and analysis.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak corresponding to the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) is used to confirm the molecular weight.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating isomers of ethyl 2-amino-thiophene-3-carboxylate using the discussed spectroscopic methods.
Caption: Workflow for isomer differentiation.
References
A Comparative Guide to Catalysts in the Gewald Synthesis of Thiophenes
The Gewald three-component reaction, a cornerstone in heterocyclic chemistry, provides a straightforward and efficient pathway to constructing polysubstituted 2-aminothiophenes. These thiophene scaffolds are pivotal in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The efficacy of this reaction is highly dependent on the catalyst employed, which drives the initial condensation and subsequent cyclization steps.[1] This guide offers an objective comparison of various catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Catalysts
The choice of catalyst profoundly impacts reaction yield, time, and conditions. While traditional methods often relied on stoichiometric amounts of amine bases like piperidine or triethylamine, recent advancements have introduced a range of more efficient, recyclable, and environmentally benign catalytic systems.[1][3] Below is a summary of quantitative data for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and elemental sulfur, a common model reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Piperidine | Stoichiometric | Ethanol | 50 | - | 35-80 | [3][4] |
| Triethylamine | Stoichiometric | DMF | 50 | - | 35-80 | [3] |
| L-Proline | 10 | DMF | 60 | 1.5 h | 84 | [2] |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 20 min | 96 | [1][5] |
| Heterogeneous Catalysts | ||||||
| Na₂CaP₂O₇ (nanostructured) | 0.04 g | Water | Reflux | 30 min | 95 | [6] |
| ZnO | 5 | Solvent-free | 60 | 3 h | 70 | [7] |
| NaAlO₂ | 20 | Ethanol | Reflux | 2.5 h | 96 | [8] |
| Fe₃O₄@SiO₂@GLYMO@Mel-Zn(II) | - | Solvent-free | 100 | - | High | [9] |
Experimental Workflow and Reaction Mechanism
The Gewald synthesis proceeds through a one-pot, multi-step sequence. The catalyst plays a crucial role, typically in the initial Knoevenagel condensation. The general workflow is illustrated below.
The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, facilitated by the catalyst, to form an α,β-unsaturated nitrile.[10][11] This is followed by the addition of elemental sulfur to the α-carbon. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring.[7][10]
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Gewald synthesis using both a conventional and a modern catalytic system.
Protocol 1: Synthesis using a Heterogeneous Nanocatalyst (Na₂CaP₂O₇)
This protocol is adapted from the procedure described for the synthesis of 2-aminothiophene derivatives using a nanostructured Na₂CaP₂O₇ catalyst in water.[6]
-
Reactant Mixture Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, combine the ketone (e.g., cyclohexanone, 10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol).
-
Catalyst Addition: Add nanostructured Na₂CaP₂O₇ (0.04 g) to the flask.
-
Solvent Addition: Add 15 mL of pure water as the solvent.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-45 minutes.[6]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure 2-aminothiophene derivative. Yields for this method are reported to be high, often exceeding 90%.[6]
Protocol 2: Synthesis using a Conjugate Acid-Base Catalyst (Piperidinium Borate)
This protocol is based on the truly catalytic Gewald synthesis using piperidinium borate (Pip borate).[1]
-
Reactant and Catalyst Preparation: To a sealed reaction vessel, add the ketone (e.g., cyclohexanone, 1 equiv), active methylene nitrile (e.g., malononitrile, 1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).
-
Solvent Addition: Add a 9:1 mixture of ethanol and water (EtOH/H₂O) as the solvent.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. The reaction is very rapid, with complete conversion often achieved in as little as 20 minutes.[1][5]
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Add cold water to the vessel to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity (reported yields up to 96%).[1][5] This catalyst system has also demonstrated excellent recyclability.[1]
Conclusion
The evolution of catalysts for the Gewald synthesis has moved from traditional stoichiometric bases to highly efficient, often recyclable, heterogeneous and nanocatalyst systems. Modern catalysts like nanostructured Na₂CaP₂O₇ and conjugate acid-base pairs such as piperidinium borate offer significant advantages, including shorter reaction times, higher yields, operational simplicity, and the use of environmentally benign solvents like water or ethanol/water mixtures.[1][6] For drug development and industrial applications, these advanced catalytic systems provide a sustainable and cost-effective route to valuable thiophene-based molecules.
References
- 1. d-nb.info [d-nb.info]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.iau.ir [journals.iau.ir]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
Bioisosteric Replacement in 2-Aminothiophene Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and the diverse biological activities of its derivatives.[1][2] Bioisosteric replacement is a key strategy in drug design to optimize lead compounds by modifying their physicochemical and pharmacokinetic properties while retaining or improving biological activity.[3][4] This guide provides a comparative analysis of bioisosteric replacement strategies for the 2-aminothiophene core, with a focus on quantitative data from preclinical studies.
Performance Comparison of Bioisosteric Replacements
A primary example of successful bioisosteric replacement for the 2-aminothiophene scaffold is the substitution of the sulfur atom with selenium, creating a 2-aminoselenophene. This modification has been explored in the context of antileishmanial drug discovery, yielding compounds with improved or equivalent activity and favorable toxicity profiles.[5][6][7]
Antileishmanial Activity: 2-Aminothiophenes vs. 2-Aminoselenophenes
The following table summarizes the in vitro antileishmanial activity of a series of 2-aminothiophene derivatives and their corresponding 2-aminoselenophene bioisosteres against Leishmania amazonensis.
| Compound ID | Core Scaffold | R | IC50 (µM) Promastigotes[5][6] | IC50 (µM) Amastigotes[5][6] | CC50 (µM) Macrophages[5][6] | Selectivity Index (SI) (CC50/IC50 Amastigotes) |
| 38 | 2-Aminothiophene | 5-Bromoindole | 4.8 | 3.9 | >100 | >25.6 |
| 38-Se | 2-Aminoselenophene | 5-Bromoindole | 3.5 | 3.1 | >100 | >32.3 |
| 39 | 2-Aminothiophene | 5-Chloroindole | 6.2 | 5.1 | >100 | >19.6 |
| 39-Se | 2-Aminoselenophene | 5-Chloroindole | 4.1 | 3.8 | >100 | >26.3 |
| 40 | 2-Aminothiophene | 5-Fluoroindole | 7.1 | 6.5 | >100 | >15.4 |
| 40-Se | 2-Aminoselenophene | 5-Fluoroindole | 5.3 | 4.7 | >100 | >21.3 |
| AmpB | - | - | 0.1 | 0.2 | 25.0 | 125 |
| Meglumine Antimoniate | - | - | 12.7 | 87.7 | >100 | >1.1 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index. AmpB (Amphotericin B) and Meglumine Antimoniate are standard antileishmanial drugs.
The data indicates that the selenium bioisosteres generally exhibit slightly enhanced potency against both promastigote and amastigote forms of L. amazonensis compared to their sulfur-containing counterparts.[5][6] Importantly, this increase in activity does not correspond to an increase in cytotoxicity towards host macrophages, leading to improved selectivity indices.[5][6]
Other Bioisosteric Replacements
While comprehensive comparative data is less readily available, other five-membered heterocyclic rings such as furan, pyrrole, and thiazole are often considered as bioisosteres for the thiophene ring in drug design.[8][9][10] The choice of replacement can influence factors like metabolic stability, hydrogen bonding capacity, and overall electronic properties of the molecule. For instance, replacing a thiophene with a furan can sometimes lead to different metabolic pathways, while a thiazole introduces an additional nitrogen atom that can act as a hydrogen bond acceptor.[10][11][12] However, without direct comparative studies against the same biological target, the superiority of one bioisostere over another cannot be definitively stated and must be evaluated on a case-by-case basis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis of 2-aminothiophene derivatives and the key biological assays used in their evaluation.
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a multicomponent reaction widely used for the synthesis of substituted 2-aminothiophenes.[13][14][15][16][17]
Materials:
-
An appropriate ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, triethylamine, or piperidine)
-
A suitable solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the base catalyst (0.1-1.0 eq).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, typically for 1 to 24 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography.
For the synthesis of 2-aminoselenophenes, elemental selenium is used in place of sulfur.[5][6]
In Vitro Antileishmanial Activity Assay
Promastigote Viability Assay: [2][9]
-
Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.
-
The parasites are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.
-
The plates are incubated at 26 °C for 72 hours.
-
Cell viability is assessed using a resazurin-based or MTT assay. The fluorescence or absorbance is measured using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Amastigote Viability Assay: [18][19][20][21]
-
Macrophages (e.g., murine peritoneal macrophages or a cell line like J774A.1) are seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio.
-
After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.
-
The test compounds are added to the infected macrophages at various concentrations.
-
The plates are incubated at 37 °C in a 5% CO2 atmosphere for 72 hours.
-
The viability of the intracellular amastigotes is determined by lysing the macrophages and quantifying the released parasites (e.g., by microscopic counting or a reporter gene assay) or by using a viability dye.
-
The IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[1][22][23][24][25]
Procedure:
-
Host cells (e.g., macrophages) are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO2 incubator.
-
Following the incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows in the bioisosteric replacement of 2-aminothiophenes.
Caption: Bioisosteric replacement strategy for 2-aminothiophene drug design.
Caption: General experimental workflow for bioisosteric replacement studies.
Caption: A proposed signaling pathway for antileishmanial 2-aminothiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. journals.asm.org [journals.asm.org]
- 19. youtube.com [youtube.com]
- 20. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. atcc.org [atcc.org]
Microwave vs. Conventional Synthesis of 2-Aminothiophenes: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry, is paramount. This guide provides a detailed, data-driven comparison of microwave-assisted and conventional synthesis methodologies, highlighting the significant advantages of microwave irradiation in accelerating this process.
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. While robust, conventional heating methods for this reaction are often plagued by long reaction times and moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has offered a powerful alternative, dramatically reducing reaction times and often improving yields and product purity.[1][2][3][4]
Quantitative Performance: A Clear Advantage for Microwave Synthesis
Experimental data consistently demonstrates the superiority of microwave-assisted synthesis over conventional heating methods for the preparation of 2-aminothiophenes. The primary benefits observed are a drastic reduction in reaction time and an increase in product yield.
| Product | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 3,5-disubstituted 2-aminothiophenes | Conventional | 4 hours | Not specified, but lower than MW | [1] |
| Microwave | 20 minutes | High | [1] | |
| 2-aminothiophene derivative (model reaction) | Conventional | Not specified | 47% | [2] |
| Microwave | 30 minutes | 95% | [2] | |
| Various 2-aminothiophene derivatives (31 examples) | Microwave | 30 minutes | 57-95% | [5] |
| 2-acyl aminothiophenes | Conventional | 8-48 hours | Good | [6] |
| Microwave (on solid support) | ~1 hour | Good | [6] |
Experimental Workflow: A Visual Comparison
The general workflow for both synthetic approaches is similar, involving the combination of reactants and a heat source. However, the equipment and the duration of the heating step are the key differentiators.
References
- 1. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Confirming the Structure of Synthesized Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a comparative analysis of the experimental data used to verify the structure of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted aminothiophene, synthesized via the widely utilized Gewald reaction. This guide also briefly explores an alternative synthetic approach for comparison.
The Gewald reaction, a one-pot multicomponent reaction, stands as a cornerstone for the synthesis of 2-aminothiophenes due to its efficiency and operational simplicity.[1][2][3] This method involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[2][3] For the target molecule, this compound, the synthesis would typically proceed as outlined in the experimental protocol below.
Experimental Protocols
Synthesis of this compound (via Gewald Reaction)
A mixture of 1-phenylpropan-2-one (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in a suitable solvent such as ethanol or dimethylformamide. A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture. The reaction is then heated to a temperature ranging from 50 to 80 °C and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization from ethanol to yield the final product.
Alternative Synthesis: Metal-Catalyzed Cyclization
An alternative approach to polysubstituted thiophenes involves metal-catalyzed cyclization reactions. For instance, a palladium-catalyzed reaction between a properly substituted alkyne and a sulfur source can yield the thiophene core. While often requiring more specialized starting materials and catalysts, these methods can offer different regioselectivity and functional group tolerance compared to the Gewald reaction.
Data Presentation: Structural Confirmation
The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. The data presented below is a compilation from various sources for the target molecule and its close analogs, providing a comprehensive basis for structural verification.
| Parameter | This compound (Expected) | Alternative Compound: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [4] |
| Molecular Formula | C₁₄H₁₅NO₂S[5] | C₉H₁₃NO₂S |
| Molecular Weight | 261.34 g/mol [5] | 199.27 g/mol |
| Melting Point (°C) | Not explicitly found, but expected to be a solid. | 90 - 94 |
| Appearance | Expected to be a crystalline solid. | White to almost white crystalline solid. |
| Yield (%) | Typically moderate to high for Gewald reactions. | Not specified in the provided data. |
| Spectroscopic Data | This compound (Expected/Inferred) | Alternative Compound: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [4] |
| ¹H NMR (ppm) | δ 7.2-7.5 (m, 5H, Ar-H), 6.1 (s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, -CH₃), 1.3 (t, 3H, -OCH₂CH₃). | δ 5.9 (s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 2.2 (s, 3H, -CH₃), 2.1 (s, 3H, -CH₃), 1.3 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (ppm) | Expected signals around: 168 (C=O), 160 (C-NH₂), 145, 135, 129, 128, 127 (Aromatic C), 115, 105 (Thiophene C), 60 (-OCH₂), 15, 14 (-CH₃). | 167.9, 160.1, 140.2, 125.5, 115.8, 108.9, 59.8, 14.5, 13.8, 12.9. |
| IR (cm⁻¹) | Expected peaks around: 3400-3300 (N-H), 3000-2900 (C-H), 1680-1660 (C=O), 1600-1500 (C=C aromatic). | 3418, 3312 (N-H), 2978 (C-H), 1665 (C=O), 1595 (C=C). |
| Mass Spectrum (m/z) | Expected [M]+ at 261. | [M]+ at 199. |
Mandatory Visualizations
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to N-benzyl-p-toluenesulfonamide (BTS), a Selective Myosin II Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to unraveling complex biological processes. This guide provides an in-depth analysis of N-benzyl-p-toluenesulfonamide (BTS), a compound with the molecular formula C14H15NO2S, and its utility as a selective inhibitor of skeletal muscle myosin II ATPase. Cross-referencing data from PubChem and experimental literature, this document offers a comparative perspective against other known myosin inhibitors, empowering researchers to make informed decisions for their experimental designs.
Introduction to N-benzyl-p-toluenesulfonamide (BTS)
N-benzyl-p-toluenesulfonamide, also known by its CAS number 1576-37-0 and often abbreviated as BTS, is a sulfonamide derivative that has garnered significant attention as a potent and selective inhibitor of the skeletal muscle myosin II subfragment 1 (S1) ATPase activity.[1][2] Its ability to specifically modulate the function of fast skeletal muscle fibers makes it a valuable tool for dissecting the intricacies of muscle contraction and for potential therapeutic development. This guide will delve into the experimental data supporting its mechanism of action, provide detailed protocols for its synthesis and characterization, and compare its performance with structurally and functionally related compounds.
Physicochemical and Spectroscopic Profile of BTS
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. The key identifiers and properties of BTS are summarized below, sourced from the PubChem database.[3]
| Property | Value | Source |
| PubChem CID | 95801 | PubChem |
| Molecular Formula | C14H15NO2S | PubChem[3] |
| Molecular Weight | 261.34 g/mol | PubChem[3] |
| CAS Number | 1576-37-0 | PubChem[3] |
| IUPAC Name | N-benzyl-4-methylbenzenesulfonamide | PubChem[3] |
| Melting Point | 114-116 °C | United States Biological[4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | United States Biological[4] |
Spectroscopic data is crucial for the unambiguous identification and quality control of a chemical compound. Available data for BTS includes:
-
¹H NMR and ¹³C NMR: Spectra are available and can be used to confirm the chemical structure.[5]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
Synthesis of N-benzyl-p-toluenesulfonamide (BTS): A Step-by-Step Protocol
The synthesis of BTS can be achieved through a straightforward nucleophilic substitution reaction between benzylamine and p-toluenesulfonyl chloride. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride towards the primary amine, leading to the formation of a stable sulfonamide bond. Pyridine is often used as a base to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Workflow for BTS Synthesis
Caption: Workflow for the synthesis of N-benzyl-p-toluenesulfonamide (BTS).
Detailed Synthesis Protocol:
-
Dissolution: In a round-bottom flask, dissolve benzylamine (1 equivalent) in pyridine (5 mL per gram of benzylamine).
-
Addition of Sulfonyl Chloride: To the stirred solution, cautiously add p-toluenesulfonyl chloride (1.1 equivalents). The reaction is exothermic, and the addition should be done in portions to control the temperature.
-
Reaction: Stir the resulting solution at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing cold water (15-20 mL per gram of benzylamine). An oily precipitate will form, which should solidify upon scratching with a glass rod.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-benzyl-p-toluenesulfonamide as a white solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, and mass spectrometry.
Biological Activity: BTS as a Myosin II Inhibitor
BTS is a well-characterized inhibitor of skeletal muscle myosin II ATPase activity.[1][2] Its mechanism of action involves the inhibition of phosphate release from the myosin-ADP-Pi complex, which stabilizes a state with low affinity for actin.[6][7] This leads to a reduction in the number of force-producing cross-bridges and, consequently, muscle contraction.
Myosin II ATPase Inhibition Pathway
Caption: Simplified schematic of the actomyosin ATPase cycle and the inhibitory action of BTS.
Comparative Analysis with Alternative Myosin Inhibitors
To provide a comprehensive evaluation, BTS is compared with both a functional alternative, Blebbistatin, and a structurally related but functionally distinct compound, N-Benzylidene-p-toluenesulfonamide.
Functional Alternative: Blebbistatin
Blebbistatin is another widely used myosin II inhibitor.[8] Like BTS, it targets the ATPase activity of myosin II. However, there are key differences in their specificity and potency.
| Feature | N-benzyl-p-toluenesulfonamide (BTS) | (-)-Blebbistatin |
| Target | Skeletal muscle myosin II | Non-muscle myosin IIA and IIB, cardiac and skeletal muscle myosin[9][10] |
| IC₅₀ (Skeletal Muscle Myosin II) | ~5 µM (actin- and Ca²⁺-stimulated myosin S1 ATPase)[1][11] | 0.5 - 5 µM[12] |
| IC₅₀ (Isometric Tension) | ~3 µM (rabbit psoas muscle fibers)[2] | Not specified for skeletal muscle |
| Selectivity | Selective for fast skeletal muscle myosin II over smooth muscle and non-muscle myosin II[2] | Broadly inhibits myosin II isoforms, poorly inhibits smooth muscle myosin (IC₅₀ = 80 µM)[9][10] |
| Advantages | High selectivity for skeletal muscle myosin II. | Potent inhibitor of a broader range of myosin II isoforms. |
| Limitations | Less potent than Blebbistatin for some non-muscle myosins. | Phototoxic and fluorescent, which can interfere with certain imaging applications.[8] |
Structural Alternative: N-Benzylidene-p-toluenesulfonamide
N-Benzylidene-p-toluenesulfonamide shares a similar structural backbone with BTS but features a benzylidene group instead of a benzyl group. This seemingly minor structural change can significantly impact its biological activity.
| Feature | N-benzyl-p-toluenesulfonamide (BTS) | N-Benzylidene-p-toluenesulfonamide |
| PubChem CID | 95801 | 9581542 |
| Molecular Formula | C14H15NO2S | C14H13NO2S[13] |
| Molecular Weight | 261.34 g/mol | 259.33 g/mol [13] |
| Biological Activity | Potent inhibitor of skeletal muscle myosin II ATPase.[1][2] | No reported activity as a myosin inhibitor. May possess other biological activities. |
The comparison highlights that while structurally similar, N-Benzylidene-p-toluenesulfonamide is not a functional equivalent of BTS for myosin inhibition studies. This underscores the critical importance of precise chemical structure in determining biological function.
Experimental Protocol: Myosin S1 ATPase Activity Assay
To experimentally validate the inhibitory effect of BTS and compare it with other compounds, a myosin S1 ATPase activity assay can be performed. The principle of this assay is to measure the rate of ATP hydrolysis by the myosin S1 fragment in the presence and absence of the inhibitor.
Workflow for Myosin S1 ATPase Activity Assay
Caption: General workflow for determining the inhibitory effect of compounds on myosin S1 ATPase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified rabbit skeletal muscle myosin S1 fragment.
-
Prepare an assay buffer (e.g., 25 mM imidazole pH 7.4, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Prepare stock solutions of BTS and other test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO only).
-
Add the myosin S1 fragment to each well to a final concentration of approximately 0.1 mg/mL.
-
Incubate the plate at 25°C for 10 minutes to allow for compound binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Measure the rate of inorganic phosphate (Pi) release using a colorimetric method, such as the malachite green assay, at several time points.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
N-benzyl-p-toluenesulfonamide (BTS) stands out as a valuable research tool due to its potent and selective inhibition of skeletal muscle myosin II ATPase. Its well-defined mechanism of action and the availability of straightforward synthesis protocols make it an accessible compound for a wide range of studies in muscle physiology and drug discovery. When compared to the broader spectrum inhibitor Blebbistatin, the high selectivity of BTS for skeletal muscle myosin II offers a distinct advantage for targeted investigations. This guide provides the necessary foundational knowledge, experimental protocols, and comparative data to effectively utilize BTS and to thoughtfully consider its alternatives in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. p-Toluenesulfonamide, N-benzyl- | C14H15NO2S | CID 95801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blebbistatin - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. N-Benzyl-p-toluenesulfonamide | Myosin S1 ATPase Inhibitor | AmBeed.com [ambeed.com]
- 12. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Benzylidene-p-toluenesulfonamide | C14H13NO2S | CID 9581542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound and its analogs are classified with several hazards.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2][3] |
| Suspected of Causing Cancer | 2 | H351: Suspected of causing cancer[2] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves.[4]
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Body Protection: Use a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., filter paper, weighing boats), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
2. Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container should be in good condition, compatible with the chemical, and have a secure lid.[4][5]
-
For solid waste, such as the crystalline form of the compound or contaminated solids, place it in a clearly labeled, sealed container.[4][5]
-
For liquid waste, such as solutions in organic solvents (e.g., ethanol, DMSO, DMF), use a labeled, leak-proof container designed for flammable liquid waste.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[2]
-
This area should be well-ventilated, away from heat sources, and separate from incompatible materials such as strong oxidizing agents and strong acids.[4]
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is based on the hazard profile of its close structural isomer, Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, and general best practices for handling powdered chemical compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for a structural isomer, this compound should be handled as a hazardous substance with the following potential risks[1]:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the identified risks.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Consider double-gloving. | To prevent skin contact and irritation[2]. |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes. | To protect against airborne powder and splashes that can cause serious eye irritation[2]. |
| Body Protection | Laboratory coat | A fully fastened lab coat made of a suitable material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | An N95-rated respirator or higher, especially during tasks that may generate dust. | To prevent inhalation of the powder, which may cause respiratory tract irritation[1]. |
Operational Plan: Safe Handling and Experimental Protocols
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Protocol for Weighing and Handling the Powdered Compound
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Decontaminate the weighing area and the balance.
-
Tare the Container: Place a clean, sealable container (e.g., a vial with a screw cap) on the balance and tare it.
-
Transfer in a Fume Hood: Move the tared container and the stock bottle of the compound into a chemical fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of the powder from the stock bottle to the tared container. Use a clean spatula and avoid generating dust.
-
Seal and Re-weigh: Securely close the container with the aliquot and remove it from the fume hood. Place it on the balance to determine the precise weight.
-
Adjust as Needed: If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the powder.
-
Dissolution: If preparing a solution, add the solvent to the sealed container within the fume hood.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the spill is large or poses a significant inhalation risk, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE, including a respirator.
-
Contain the Spill: Cover the spill with a damp paper towel or use a spill kit with absorbent pads to prevent the powder from becoming airborne[3]. Do not use dry sweeping methods.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials should be disposed of as hazardous waste.
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[2][4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[2][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including the pure compound, contaminated materials, and PPE, must be treated as hazardous waste.
Waste Segregation and Disposal Protocol
-
Solid Waste: Collect unused compound, contaminated weigh paper, spatulas, and other solid materials in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Harmful).
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's EHS office.
This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
